molecular formula C18H19Cl2N3O B606259 BMS-823778 hydrochloride CAS No. 1140898-87-8

BMS-823778 hydrochloride

Cat. No.: B606259
CAS No.: 1140898-87-8
M. Wt: 364.3 g/mol
InChI Key: MQBBSMNIRWXALO-UHFFFAOYSA-N
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Description

BMS-823778 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1;  structure in first source

Properties

IUPAC Name

2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12;/h3-8,11,23H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBBSMNIRWXALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140898-87-8
Record name BMS-823778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140898878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-823778
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C82R061MZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-823778: A Technical Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-823778 was developed by Bristol-Myers Squibb to target these conditions.

Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models. This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and hypertension. However, the clinical development of BMS-823778 was ultimately discontinued. While the specific reasons for this have not been officially disclosed, the broader class of 11β-HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic diseases, which may have contributed to this decision[1][2]. This document provides a comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.

Mechanism of Action

BMS-823778 is a competitive inhibitor of the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature, as 11β-HSD2 plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.

Signaling Pathway

11b-HSD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters cell Cortisol Cortisol (active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GR->GR GRE Glucocorticoid Response Elements (GRE) GR->GRE Binds to TargetGenes Target Gene Transcription GRE->TargetGenes MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance, Gluconeogenesis) TargetGenes->MetabolicEffects BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition

Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.

Quantitative Data

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
IC50 (11β-HSD1) Human2.3 nM[3][4]
Ki (11β-HSD1) Human0.9 nM[3]
Cynomolgus Monkey7 nM[3]
Mouse380 nM[3]
Selectivity (11β-HSD2) Human>10,000-fold vs. 11β-HSD1[3][4]
Table 2: Preclinical In Vivo Efficacy
ParameterSpecies/ModelValueReference
ED50 (In Vivo) Cynomolgus Monkey0.6 mg/kg[3][4]
Diet-Induced Obese (DIO) Mice34 mg/kg[3][4][5]
ED50 (Ex Vivo Adipose) DIO Mice5.2 mg/kg[3][4]
Table 3: Preclinical Pharmacokinetic Parameters
ParameterSpeciesRouteValueReference
Oral Bioavailability (F) MousePO44%[3]
Cynomolgus MonkeyPO~100%[3]
Clearance (CL) MouseIV2.3 mL/min/kg[3]
Cynomolgus MonkeyIV1.2 mL/min/kg[3]
Volume of Distribution (Vss) MouseIV1.2 L/kg[3]
Cynomolgus MonkeyIV2.3 L/kg[3]
Half-Life (T1/2) MouseIV5.2 h[6]
Cmax (10 mg/kg) MousePO10.6 µM[6]
Tmax (10 mg/kg) MousePO3 h[6]
AUC(0-24h) (10 mg/kg) MousePO95 µM·h[6]
Table 4: Human Pharmacokinetics
ParameterFindingReference
Absorption Rapidly absorbed after oral administration.[7][8]
Metabolism Primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.[7][8]
Variability Significant inter-subject variability in exposure, largely due to CYP2C19 genetic polymorphism. Poor metabolizers show higher exposure and lower clearance.[7][8]
Safety Generally safe and well-tolerated in healthy subjects in single and multiple ascending dose studies.[8]

Note: Specific human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from clinical trials are not publicly available.

Clinical Development

BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several indications. However, its development was discontinued.

Table 5: Overview of Key Clinical Trials
NCT NumberPhaseStatusIndicationPurpose
NCT01515202 1CompletedHealthy Volunteers & Type 2 DiabetesTo evaluate safety, pharmacokinetics, and pharmacodynamics.
NCT01111955 2CompletedType 2 DiabetesTo assess safety, tolerability, and pharmacodynamic effects on fasting plasma glucose.[1][4][9][10]
NCT01112423 2CompletedHypercholesterolemiaTo assess safety, tolerability, and pharmacodynamic effects on LDL cholesterol.[3][11]
NCT01602367 2TerminatedHypertension in overweight and obese patientsTo evaluate safety and efficacy in treating hypertension.[2][7]
NCT01666704 2WithdrawnAtherosclerotic Cardiovascular DiseaseTo evaluate the effects on atherosclerotic plaque inflammation.[2][7]

The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been published. The termination of the hypertension trial and withdrawal of the atherosclerosis study prior to enrollment suggest that the compound did not meet the criteria to proceed to later-stage development.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.

  • Methodology:

    • A full-length, N-terminally His-tagged human 11β-HSD1 enzyme was expressed and purified.

    • The assay was performed in a 96-well plate format.

    • Each well contained NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.

    • BMS-823778 was added at various concentrations.

    • The enzymatic reaction was initiated by the addition of the substrate, cortisone.

    • The plate was incubated at 37°C.

    • The conversion of NADP+ to NADPH was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

In Vivo Pharmacodynamic (PD) Assay in DIO Mice

InVivo_PD_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome DIO_Mice Diet-Induced Obese (DIO) Mice Dosing Administer BMS-823778 (various doses, oral gavage) DIO_Mice->Dosing Challenge Administer 11-dehydrocorticosterone (DHC, substrate) Dosing->Challenge Sampling Collect plasma samples at various time points Challenge->Sampling Analysis Measure plasma corticosterone levels by immunoassay Sampling->Analysis PK_Analysis Measure drug plasma concentrations concurrently Sampling->PK_Analysis ED50 Calculate ED50 value (dose for 50% inhibition of corticosterone production) Analysis->ED50

References

Unveiling BMS-823778 Hydrochloride: A Technical Guide on its Role as an 11β-HSD-1 Inhibitor for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-823778 hydrochloride is a potent and selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[1][2] Its investigation in the context of type 2 diabetes stems from the role of 11β-HSD-1 in regulating intracellular glucocorticoid levels, particularly cortisol, in key metabolic tissues such as the liver and adipose tissue. By inhibiting this enzyme, BMS-823778 aims to mitigate the detrimental effects of excess cortisol on glucose metabolism, offering a novel therapeutic strategy for managing type 2 diabetes and metabolic syndrome.[3] This technical guide provides a comprehensive overview of BMS-823778, including its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.

Mechanism of Action: Targeting Glucocorticoid Metabolism

Unlike many traditional type 2 diabetes therapies that focus on insulin secretion or sensitivity directly, BMS-823778 targets the enzymatic machinery responsible for activating glucocorticoids. The enzyme 11β-HSD-1 converts inactive cortisone to active cortisol.[3] Elevated levels of cortisol in metabolic tissues are associated with insulin resistance, dyslipidemia, and visceral obesity, all hallmarks of type 2 diabetes. By selectively inhibiting 11β-HSD-1, BMS-823778 reduces the intracellular concentration of active cortisol, thereby ameliorating its negative metabolic consequences.[3]

The proposed signaling pathway is depicted below:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Adipose/Liver Cell) cluster_downstream Downstream Effects Cortisone Cortisone (inactive) HSD11B1 11β-HSD-1 Cortisone->HSD11B1 Conversion BMS823778 BMS-823778 hydrochloride BMS823778->HSD11B1 Inhibition Cortisol Cortisol (active) HSD11B1->Cortisol Insulin_Resistance ↑ Insulin Resistance Cortisol->Insulin_Resistance Gluconeogenesis ↑ Hepatic Gluconeogenesis Cortisol->Gluconeogenesis Lipogenesis ↑ Lipogenesis Cortisol->Lipogenesis

Diagram 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

TargetSpeciesAssay TypeValueReference
11β-HSD-1HumanIC502.3 nM[1][2]
11β-HSD-1MouseIC50600 nM[4]
11β-HSD-1HumanKi0.9 nM[4]
11β-HSD-1MouseKi380 nM[3][4]
11β-HSD-2HumanSelectivity>10,000-fold vs 11β-HSD-1[2][3]

Table 2: In Vivo Efficacy

Animal ModelParameterDosageValueReference
Diet-Induced Obese (DIO) MiceAcute Pharmacodynamic Effects (Oral)10-100 mg/kgED50 = 34 mg/kg[1][2][3]
Diet-Induced Obese (DIO) MiceEx Vivo Adipose Inhibition-ED50 = 5.2 mg/kg[2][3]
Cynomolgus MonkeysAcute Pharmacodynamic Effects (Oral)-ED50 = 0.6 mg/kg[2][3]

Table 3: Pharmacokinetic Profile

SpeciesRoute of AdministrationBioavailabilityReference
Preclinical SpeciesOral44% to 100%[2][3]
Male Balb/C MiceIV (5 mg/kg) / PO (10 mg/kg)44%[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating BMS-823778.

In Vitro 11β-HSD-1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of BMS-823778 against human and mouse 11β-HSD-1.

Methodology:

  • Enzyme Source: Microsomes from HEK293 cells recombinantly expressing human or mouse 11β-HSD-1.

  • Substrate: [3H]cortisone.

  • Incubation: The enzyme, substrate, and varying concentrations of BMS-823778 are incubated for a specified period (e.g., 4 hours).

  • Detection: The amount of converted [3H]cortisol is quantified using a homogeneous immuno-radiometric scintillation proximity assay.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

G start Start prepare_reagents Prepare Reagents: - HEK293 microsomes with 11β-HSD-1 - [3H]cortisone (substrate) - BMS-823778 dilutions start->prepare_reagents incubation Incubate enzyme, substrate, and BMS-823778 prepare_reagents->incubation detection Quantify [3H]cortisol (Scintillation Proximity Assay) incubation->detection analysis Calculate IC50 detection->analysis end End analysis->end

Diagram 2: Workflow for in vitro 11β-HSD-1 inhibition assay.
In Vivo Pharmacodynamic Studies in Diet-Induced Obese (DIO) Mice

Objective: To assess the in vivo efficacy (ED50) of orally administered BMS-823778.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice.

  • Drug Administration: A single oral dose of this compound (ranging from 10-100 mg/kg) is administered.

  • Sample Collection: Plasma samples are collected at various time points after drug administration.

  • Biomarker Measurement: The plasma concentration of corticosterone (the product of 11β-HSD-1 in mice) is measured by immunoassay.

  • Data Analysis: The ED50 is calculated based on the dose-dependent decrease in plasma corticosterone levels.

Ex Vivo Adipose Tissue Inhibition Assay

Objective: To determine the potency of BMS-823778 in inhibiting 11β-HSD-1 specifically in adipose tissue.

Methodology:

  • Animal Model and Dosing: Diet-induced obese (DIO) mice are dosed orally with BMS-823778.

  • Tissue Collection: Adipose tissue is collected at a specified time point after dosing.

  • Ex Vivo Analysis: The adipose tissue is processed, and the activity of 11β-HSD-1 is measured.

  • Data Analysis: The ED50 for ex vivo adipose inhibition is determined based on the dose-dependent reduction in enzyme activity.

Clinical Development and Future Directions

This compound has progressed to Phase 2 clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[2][3] Clinical studies have been designed to assess its safety, tolerability, and pharmacodynamic effects on parameters such as fasting plasma glucose.[5][6] While the development of some clinical trials was discontinued or terminated, the investigation of BMS-823778 has provided valuable insights into the potential of 11β-HSD-1 inhibition as a therapeutic strategy for metabolic diseases.[7][8] Further research may focus on optimizing the therapeutic window and identifying patient populations that would benefit most from this mechanism of action.

References

Preclinical Profile of BMS-823778 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) enzyme. This document provides a comprehensive overview of the preclinical data for BMS-823778, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data in various preclinical species. The information is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is a critical enzyme primarily expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[1] Dysregulation of 11β-HSD-1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[1] this compound has been identified as a promising therapeutic candidate due to its potent and selective inhibition of this enzyme.[1][2] This guide summarizes the key preclinical findings that have supported its clinical development.

Mechanism of Action

BMS-823778 acts as a competitive inhibitor of 11β-HSD-1. By blocking the enzyme's activity, it reduces the intracellular conversion of cortisone to cortisol, thereby mitigating the downstream effects of excess glucocorticoid signaling in target tissues like the liver and adipose tissue.

cluster_0 Cellular Environment Cortisone Cortisone 11beta-HSD-1 11β-HSD-1 Cortisone->11beta-HSD-1 Substrate Cortisol Cortisol Glucocorticoid\nReceptor Glucocorticoid Receptor Cortisol->Glucocorticoid\nReceptor Activation 11beta-HSD-1->Cortisol Conversion BMS-823778 BMS-823778 Hydrochloride BMS-823778->11beta-HSD-1 Inhibition Metabolic Effects Metabolic Effects Glucocorticoid\nReceptor->Metabolic Effects Downstream Signaling

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

The in vitro potency and selectivity of BMS-823778 were assessed using various enzymatic and cellular assays.

Parameter Species Value Reference
IC50 (11β-HSD-1) Human2.3 nM[1][2]
Selectivity over 11β-HSD-2 Human>10,000-fold[1][2]
Ki (11β-HSD-1) Human0.9 nM[1]
Ki (11β-HSD-1) Mouse380 nM[1]
CYP450 Inhibition (IC50) Human (3A4, 2C9, 2C19, 2D6, 1A2)>30 µM[1]
hERG Inhibition N/A19.8% at 10 µM, 31.2% at 30 µM[1]
Experimental Protocols

11β-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on human 11β-HSD-1 was determined using a biochemical assay. The enzyme converts cortisone to cortisol, and the potency of the inhibitor is measured by its ability to block this conversion. While the specific proprietary details of the assay are not fully public, a general protocol would involve incubating the recombinant human 11β-HSD-1 enzyme with its substrate (cortisone) and a cofactor (NADPH) in the presence of varying concentrations of BMS-823778. The amount of cortisol produced is then quantified, typically using methods like HPLC or specific immunoassays. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.

In Vivo Pharmacology & Efficacy

The pharmacodynamic effects and efficacy of BMS-823778 were evaluated in animal models.

Parameter Species/Model Value Reference
ED50 (in vivo) Cynomolgus Monkeys0.6 mg/kg[1][2]
ED50 (in vivo) Diet-Induced Obese (DIO) Mice34 mg/kg[1][2]
ED50 (ex vivo adipose) Diet-Induced Obese (DIO) Mice5.2 mg/kg[1][2]
Experimental Protocols

Pharmacodynamic Studies in Cynomolgus Monkeys and Mice: The in vivo inhibition of 11β-HSD-1 was assessed through a pharmacodynamic (PD) protocol. The general workflow is as follows:

  • Dosing: The test compound, BMS-823778, was administered orally to the animals.

  • Challenge: A challenge with dehydrocorticosterone (DHC) was initiated.

  • Sampling: Plasma samples were collected at various time points after the DHC challenge.

  • Analysis: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC, was measured by immunoassay.

  • Endpoint: The inhibition of 11β-HSD-1 was determined by the decrease in plasma corticosterone levels. The ED50, the dose required to achieve 50% of the maximal effect, was then calculated.[1]

Oral Administration\nof BMS-823778 Oral Administration of BMS-823778 DHC Challenge DHC Challenge Oral Administration\nof BMS-823778->DHC Challenge Plasma Sampling Plasma Sampling DHC Challenge->Plasma Sampling Corticosterone\nMeasurement Corticosterone Measurement Plasma Sampling->Corticosterone\nMeasurement Calculation of\nED50 Calculation of ED50 Corticosterone\nMeasurement->Calculation of\nED50

Caption: In vivo pharmacodynamic experimental workflow.

Pharmacokinetics

The pharmacokinetic properties of BMS-823778 were characterized in several preclinical species.

Parameter Species Value Reference
Oral Bioavailability Mouse44%[1]
Oral Bioavailability Cynomolgus Monkey~100%[1]
Clearance Mouse2.3 mL/min/kg[1]
Clearance Cynomolgus Monkey1.2 mL/min/kg[1]
Volume of Distribution (Vss) Mouse1.2 L/kg[1]
Volume of Distribution (Vss) Cynomolgus Monkey2.3 L/kg[1]
Adipose-to-Plasma Ratio DIO Mice2.5[1]
Liver-to-Plasma Ratio DIO Mice3.5[1]
PAMPA Permeability N/AHigh (>500 nm/s)[1]
Caco-2 Efflux Ratio (B-A/A-B) N/A<2[1]
Experimental Protocols

Pharmacokinetic Studies: Pharmacokinetic parameters were determined following intravenous and oral administration of BMS-823778 to mice and cynomolgus monkeys. Plasma concentrations of the compound were measured at various time points using a validated analytical method (e.g., LC-MS/MS). Standard pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability were then calculated using non-compartmental analysis.

Safety and Toxicology

Preliminary safety assessments of BMS-823778 were conducted through in vitro and in vivo studies.

Test Result Reference
Ames Test Negative[1]
SOS Chromotest Negative[1]
PXR Transactivation EC50 > 50 µM[1]
Single Dose Toxicology Well-tolerated up to 100 mg/kg in mice and cynomolgus monkeys (mild emesis in monkeys)[1]
GSH Conjugation No adducts detected in human, monkey, dog, rat, and mouse liver microsomes[1]
Experimental Protocols

In Vitro Genotoxicity Assays: Standard Ames and SOS chromotests were performed to assess the mutagenic potential of BMS-823778. These assays evaluate the ability of a compound to induce mutations in bacteria.

Single-Dose Toxicology Studies: Mice and cynomolgus monkeys were administered single oral doses of BMS-823778 up to 100 mg/kg. The animals were then observed for any adverse clinical signs.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of 11β-HSD-1 with favorable pharmacokinetic properties in preclinical species. The compound exhibits robust in vivo pharmacodynamic effects in both rodent and non-rodent species. The safety profile from initial studies was also encouraging, supporting its advancement into clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1][2]

References

An In-depth Technical Guide to BMS-823778: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid levels.[1][2][3] By blocking the conversion of inactive cortisone to active cortisol within cells, BMS-823778 presents a targeted therapeutic approach for metabolic disorders such as type 2 diabetes and metabolic syndrome.[1][3][4] This technical guide provides a comprehensive overview of BMS-823778, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies. The information is intended to support further research and development efforts in the field of metabolic disease.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

11β-HSD1 is a key enzyme that catalyzes the intracellular conversion of inactive cortisone to the physiologically active glucocorticoid, cortisol.[5] Elevated levels of 11β-HSD1, particularly in adipose tissue and the liver, are associated with the pathogenesis of obesity and insulin resistance.[6] By amplifying glucocorticoid action in these tissues, 11β-HSD1 can contribute to the development of metabolic syndrome.[6] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for type 2 diabetes and related metabolic conditions.[5] BMS-823778 was developed as a potent and selective inhibitor of 11β-HSD1 to address this therapeutic need.[1][3]

Mechanism of Action of BMS-823778

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and selective inhibitor of human 11β-HSD1.[1] Its mechanism of action is centered on blocking the enzymatic activity of 11β-HSD1, thereby reducing the intracellular production of cortisol in key metabolic tissues. This targeted inhibition aims to ameliorate the detrimental effects of excess glucocorticoid signaling, such as insulin resistance and adiposity.

Signaling Pathway

The signaling pathway influenced by BMS-823778 involves the prereceptor regulation of glucocorticoid action. By inhibiting 11β-HSD1, BMS-823778 effectively reduces the availability of cortisol to bind to the glucocorticoid receptor (GR), thereby mitigating downstream effects on gene transcription that contribute to metabolic dysregulation.

G Figure 1: 11β-HSD1 Signaling Pathway and Point of Inhibition by BMS-823778 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone Cortisone_in Cortisone Cortisone->Cortisone_in HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Substrate Cortisol Cortisol HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene_Transcription Metabolic Gene Transcription GR->Gene_Transcription Modulation BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition

Caption: 11β-HSD1 signaling pathway and BMS-823778 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for BMS-823778, showcasing its potency, selectivity, and pharmacokinetic properties in various preclinical models.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
IC50 (11β-HSD1) Human2.3 nM[1][2][3][7]
Ki (11β-HSD1) Human0.9 nM[1]
Ki (11β-HSD1) Mouse380 nM[1]
Selectivity over 11β-HSD2 Human>10,000-fold[1][2][3]
Table 2: In Vivo and Ex Vivo Efficacy
ModelSpeciesED50Reference
Pharmacodynamic (acute) Cynomolgus Monkey0.6 mg/kg[1][2][3]
Pharmacodynamic (acute) Diet-Induced Obese (DIO) Mouse34 mg/kg[1][2][3][7]
Ex Vivo Adipose Tissue Diet-Induced Obese (DIO) Mouse5.2 mg/kg[1][2][3]
Table 3: Pharmacokinetic Parameters
ParameterMouseCynomolgus MonkeyReference
Oral Bioavailability 44%~100%[1]
Volume of Distribution (Vss) 1.2 L/kg2.3 L/kg[1]
Clearance 2.3 mL/min/kg1.2 mL/min/kg[1]
Adipose-to-Plasma Ratio ~2.5Not Reported[1]
Liver-to-Plasma Ratio ~3.5Not Reported[1]
Table 4: Physicochemical and ADME Properties
ParameterValueReference
Human Plasma Protein Binding 85%[1]
PAMPA Permeability High (>500 nm/s)[1]
PXR Transactivation (EC50) > 50 µM[1]
CYP2C19 Inhibition (IC50) 1.9 µM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of BMS-823778 against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • [3H]-cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

  • BMS-823778 (test compound)

  • Microplates

Procedure:

  • Prepare a dilution series of BMS-823778 in the assay buffer.

  • In a microplate, combine the recombinant human 11β-HSD1 enzyme, NADPH, and the diluted BMS-823778 or vehicle control.

  • Initiate the enzymatic reaction by adding [3H]-cortisone.

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution containing a high concentration of a non-radiolabeled glucocorticoid.

  • Add SPA beads and incubate to allow for binding of the radiolabeled product.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of BMS-823778 and determine the IC50 value by non-linear regression analysis.

In Vivo Pharmacodynamic Assay (11-Dehydrocorticosterone Challenge)

Objective: To assess the in vivo efficacy (ED50) of BMS-823778 in inhibiting 11β-HSD1 in mice.

Materials:

  • Male diet-induced obese (DIO) mice

  • BMS-823778 (test compound)

  • 11-dehydrocorticosterone (DHC) (challenge agent)

  • Vehicle for oral gavage

  • Blood collection supplies

  • Corticosterone immunoassay kit

Procedure:

  • Acclimatize DIO mice to the experimental conditions.

  • Administer BMS-823778 or vehicle orally to different groups of mice at various doses.

  • After a specified pretreatment time (e.g., 1-2 hours), administer a subcutaneous or oral challenge of DHC to all mice.

  • Collect blood samples at various time points post-DHC challenge (e.g., 30, 60, 120 minutes).

  • Process the blood samples to obtain plasma.

  • Measure the plasma corticosterone concentrations using a validated immunoassay.

  • Calculate the percent inhibition of DHC-induced corticosterone production for each dose of BMS-823778.

  • Determine the ED50 value from the dose-response curve.

Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay

Objective: To evaluate the extent of 11β-HSD1 inhibition by BMS-823778 specifically in adipose tissue.

Materials:

  • Male DIO mice

  • BMS-823778 (test compound)

  • Vehicle for oral gavage

  • [3H]-cortisone

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose)

  • Scintillation cocktail

  • Homogenization equipment

Procedure:

  • Treat DIO mice with various oral doses of BMS-823778 or vehicle.

  • After a specified time (e.g., 3 hours), euthanize the mice and harvest epididymal adipose tissue.[1]

  • Mince the adipose tissue and incubate it in the incubation buffer containing [3H]-cortisone.

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C with gentle shaking.

  • Stop the reaction and extract the steroids from the tissue and incubation medium.

  • Separate [3H]-cortisone from the product, [3H]-cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [3H]-cortisol produced using liquid scintillation counting.

  • Calculate the percent inhibition of 11β-HSD1 activity for each dose of BMS-823778 and determine the ED50.

Experimental and logical Workflows

The following diagrams illustrate the general workflow for the evaluation of a selective 11β-HSD1 inhibitor like BMS-823778.

G Figure 2: General Experimental Workflow for BMS-823778 Evaluation Start Compound Synthesis (BMS-823778) In_Vitro In Vitro Assays Start->In_Vitro Potency 11β-HSD1 Inhibition (IC50) In_Vitro->Potency Selectivity 11β-HSD2 Selectivity In_Vitro->Selectivity ADME ADME Profiling (Permeability, Stability) In_Vitro->ADME In_Vivo In Vivo Studies In_Vitro->In_Vivo PK Pharmacokinetics (Mouse, Monkey) In_Vivo->PK PD Pharmacodynamics (DHC Challenge) In_Vivo->PD Ex_Vivo Ex Vivo Analysis In_Vivo->Ex_Vivo Adipose Adipose Tissue 11β-HSD1 Activity Ex_Vivo->Adipose Lead_Opt Lead Optimization Ex_Vivo->Lead_Opt

Caption: General experimental workflow for BMS-823778 evaluation.

Clinical Development

BMS-823778 advanced to Phase 2 clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1][3] Clinical trials were designed to assess its safety, efficacy, and pharmacokinetics in human subjects, including those with hypercholesterolemia and uncontrolled high blood pressure.[8][9][10] While some trials were completed, others were terminated or withdrawn.[8] The metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4, leading to inter-subject variability in its pharmacokinetic profile.[11][12]

Conclusion

BMS-823778 is a well-characterized, potent, and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of metabolic diseases. Its favorable pharmacokinetics and significant pharmacodynamic effects in relevant animal models underscore the potential of 11β-HSD1 inhibition as a therapeutic strategy. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery and development. Further investigation into the clinical application of selective 11β-HSD1 inhibitors is warranted.

References

Unveiling the Pharmacological Profile of BMS-823778 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and selective, orally active inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, BMS-823778 was investigated as a therapeutic agent for metabolic diseases, including type 2 diabetes and metabolic syndrome.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of BMS-823778, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic properties, and safety assessment. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological characteristics. Although developed by Bristol-Myers Squibb and advanced to Phase II clinical trials, its development has since been discontinued.[3][6][7][8]

Mechanism of Action

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and highly selective inhibitor of human 11β-HSD1.[2] The primary mechanism of action of BMS-823778 is the inhibition of 11β-HSD1, an enzyme predominantly expressed in glucocorticoid target tissues such as the liver and adipose tissue.[2] This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, BMS-823778 effectively reduces intracellular cortisol concentrations in target tissues, thereby mitigating the downstream effects of excessive glucocorticoid action, which are implicated in the pathophysiology of metabolic syndrome and type 2 diabetes.[2]

cluster_signaling BMS-823778 Signaling Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects Transcription Regulation

Caption: Mechanism of action of BMS-823778.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-823778.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/TargetValueReference
IC50 Human 11β-HSD12.3 nM[1][2][9][10]
Ki Human 11β-HSD10.9 nM[2]
Ki Mouse 11β-HSD1380 nM[2]
Selectivity 11β-HSD2>10,000-fold vs. 11β-HSD1[2][9]
Table 2: In Vivo and Ex Vivo Efficacy
ParameterSpecies/ModelValue (ED50)Reference
Pharmacodynamic Effect Cynomolgus Monkeys0.6 mg/kg[2][9]
Pharmacodynamic Effect Diet-Induced Obese (DIO) Mice34 mg/kg[1][2][9]
Ex Vivo Adipose Inhibition DIO Mice5.2 mg/kg[2][9]
Table 3: Preclinical Pharmacokinetic Profile
ParameterMouseCynomolgus MonkeyReference
Oral Bioavailability 44%~100%[2]
Volume of Distribution (Vss) 1.2 L/kg2.3 L/kg[2]
Clearance 2.3 mL/min/kg1.2 mL/min/kg[2]
Adipose-to-Plasma Ratio ~2.5Not Reported[2]
Liver-to-Plasma Ratio 3.5Not Reported[2]
Table 4: Safety and Off-Target Activity
AssayTarget/Test SystemResultReference
Cytochrome P450 Inhibition CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2IC50 > 30 μM[2]
hERG Inhibition hERG Potassium Channel19.8% inhibition at 10 μM; 31.2% inhibition at 30 μM[2]
PXR Transactivation Pregnane X ReceptorEC50 > 50 μM[2]
Genotoxicity (Ames Test) Salmonella typhimuriumNegative[2]
Genotoxicity (SOS Chromotest) Negative[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on the available literature.

In Vitro 11β-HSD1 Inhibition Assay (Human)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.

  • Methodology:

    • Recombinant human 11β-HSD1 enzyme is incubated with its substrate, cortisone, and the cofactor NADPH.

    • BMS-823778 is added in a range of concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of cortisol produced is quantified, typically using methods like radioimmunoassay (RIA) or LC-MS/MS.

    • The percentage of inhibition at each concentration of BMS-823778 is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacodynamic (PD) Assay (DIO Mice)

cluster_workflow In Vivo PD Experimental Workflow start Start dosing Oral Administration of BMS-823778 to DIO Mice start->dosing challenge Dehydrocorticosterone (DHC) Challenge dosing->challenge sampling Collect Plasma Samples at Various Time Points challenge->sampling analysis Measure Corticosterone Concentrations (Immunoassay) sampling->analysis calculation Calculate ED50 analysis->calculation end End calculation->end

References

The Discovery and Development of BMS-823778: A Selective 11β-HSD-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-823778 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), an enzyme pivotal in the tissue-specific regulation of glucocorticoids.[1] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes and metabolic syndrome.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of BMS-823778, presenting key data in a structured format for researchers and drug development professionals.

Introduction: Targeting 11β-HSD-1

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans, primarily in the liver and adipose tissue.[2] Elevated levels of cortisol in these tissues are associated with metabolic disorders, including insulin resistance, obesity, and type 2 diabetes.[2] Therefore, inhibiting 11β-HSD-1 presents a compelling therapeutic strategy for managing these conditions. BMS-823778 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of this enzyme.[2]

Discovery and Synthesis

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog.[2] Its discovery was the result of a focused structure-activity relationship (SAR) study aimed at optimizing a 1,2,4-triazolopyridine core structure.[2] A key aspect of the optimization was to enhance potency while minimizing off-target effects. The synthesis of BMS-823778 involves a multi-step process, beginning with the reaction of 3-bromo-2-chloropyridine with hydrazine to form 3-bromo-2-hydrazinylpyridine.[2] This intermediate is then coupled with cyclopropane-1-carboxylic acid to yield an acyl hydrazide, which undergoes further reactions to form the final compound.[2]

Mechanism of Action and In Vitro Potency

BMS-823778 functions as a potent and highly selective inhibitor of human 11β-HSD-1.[2] It exhibits an in vitro IC50 of 2.3 nM against the human enzyme and demonstrates over 10,000-fold selectivity against the related enzyme 11β-HSD-2, which is crucial for preventing off-target effects.[2][4] The compound also shows a high affinity for the mouse 11β-HSD-1 enzyme with a Ki of 380 nM, compared to 0.9 nM for the human enzyme.[2]

Signaling Pathway of 11β-HSD-1 Inhibition

G Mechanism of Action of BMS-823778 cluster_0 Cellular Environment Cortisone Cortisone (Inactive) HSD11B1 11β-HSD-1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects Downstream Signaling

Caption: Inhibition of 11β-HSD-1 by BMS-823778 blocks cortisol production.

Preclinical Pharmacology

BMS-823778 has demonstrated robust pharmacodynamic effects in preclinical models.

Quantitative Preclinical Data
ParameterSpeciesValueReference
In Vitro Potency
IC50 (human 11β-HSD-1)-2.3 nM[2][4][5]
Selectivity (over 11β-HSD-2)->10,000-fold[2][4]
Ki (human 11β-HSD-1)-0.9 nM[2]
Ki (mouse 11β-HSD-1)-380 nM[2]
In Vivo Efficacy (ED50)
Acute PharmacodynamicsCynomolgus Monkeys0.6 mg/kg[2][4]
Acute PharmacodynamicsDiet-Induced Obese (DIO) Mice34 mg/kg[2][4][5]
Ex Vivo Adipose InhibitionDIO Mice5.2 mg/kg[2][4]
Pharmacokinetics
Oral BioavailabilityPreclinical Species44% to 100%[2][4][6]
Adipose-to-Plasma RatioMice2.5[2]
Liver-to-Plasma RatioMice3.5[2]
Experimental Protocols
  • In Vitro 11β-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on 11β-HSD-1 was likely determined using a biochemical assay. This typically involves incubating the recombinant human 11β-HSD-1 enzyme with its substrate (e.g., cortisone) and a cofactor (e.g., NADPH) in the presence of varying concentrations of the inhibitor. The rate of product formation (cortisol) is then measured, often by methods like scintillation counting if a radiolabeled substrate is used, or by chromatographic techniques. The IC50 value is calculated from the dose-response curve.

  • In Vivo Pharmacodynamic Studies in DIO Mice: To assess in vivo efficacy, diet-induced obese mice were orally administered BMS-823778.[5] A challenge with dehydrocorticosterone (DHC) was initiated, and plasma samples were collected at various time points.[2] The concentration of corticosterone, the product of 11β-HSD-1 activity, was measured by immunoassay.[2][5] The ED50 was determined as the dose of BMS-823778 that produced a 50% reduction in plasma corticosterone levels.[2]

Experimental Workflow for In Vivo Efficacy

G In Vivo Efficacy Workflow in DIO Mice Start Start Step1 Administer BMS-823778 (orally) Start->Step1 Step2 Challenge with DHC Step1->Step2 Step3 Collect Plasma Samples (at various time points) Step2->Step3 Step4 Measure Corticosterone Concentration (Immunoassay) Step3->Step4 Step5 Calculate ED50 Step4->Step5 End End Step5->End

Caption: Workflow for determining the in vivo efficacy of BMS-823778.

Pharmacokinetics and Metabolism

BMS-823778 exhibits favorable pharmacokinetic properties, including good oral bioavailability ranging from 44% to 100% in preclinical species.[2][4][6] A notable feature is its excellent partitioning into adipose tissue, with an adipose-to-plasma concentration ratio of 2.5 in mice.[2] This is particularly advantageous for an 11β-HSD-1 inhibitor targeting metabolic diseases.

The metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.[1] This has led to observations of large intersubject variability in drug exposure, which is directly correlated with the genetic polymorphism of CYP2C19.[1]

Clinical Development

BMS-823778 has been evaluated in several Phase 1 and Phase 2 clinical trials for the treatment of type 2 diabetes, hypercholesterolemia, and hypertension.[1][7]

Summary of Key Clinical Trials
Study IDPhaseStatusIndication
NCT01515202Phase 1CompletedJapanese Phase 1 Multiple Ascending Dose Study
NCT01111955Phase 2CompletedType 2 Diabetes
NCT01112423Phase 2CompletedHypercholesterolemia
NCT01602367Phase 2TerminatedUncontrolled High Blood Pressure in Overweight and Obese Patients
NCT01666704Phase 2WithdrawnAtherosclerosis

While some Phase 2 studies were completed, others were terminated or withdrawn.[1][7][8] The development of BMS-823778 was ultimately discontinued.[1]

Safety and Tolerability

In single-dose toxicology studies, BMS-823778 was well-tolerated in mice and cynomolgus monkeys at oral doses up to 100 mg/kg, with only mild emesis observed in monkeys.[2] The compound showed no significant activity against five major human liver cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2) at concentrations up to 30 μM, indicating a low potential for drug-drug interactions.[2] Furthermore, no glutathione (GSH) conjugative adducts were detected, suggesting a low risk of reactive metabolite formation.[2] In clinical trials with healthy volunteers, BMS-823778 was found to be safe and well-tolerated after single or multiple oral doses.[1]

Conclusion

BMS-823778 is a potent and selective inhibitor of 11β-HSD-1 with a promising preclinical profile for the treatment of type 2 diabetes and metabolic syndrome. Its discovery and development highlight the potential of targeting tissue-specific cortisol metabolism. While its clinical development was discontinued, the extensive research on BMS-823778 provides valuable insights for the continued exploration of 11β-HSD-1 inhibitors as a therapeutic class. The challenges encountered, particularly the variability in drug exposure due to genetic polymorphisms, underscore the importance of pharmacogenomics in modern drug development.

References

An In-depth Technical Guide to BMS-823778 Hydrochloride: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-823778 hydrochloride is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned BMS-823778 as a therapeutic candidate for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key preclinical data for this compound, presented in a format tailored for researchers and drug development professionals.

Chemical Properties and Identification

This compound is a small molecule with the CAS Number 1140898-87-8.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1140898-87-8[1][2][3][4]
Molecular Formula C₁₈H₁₉Cl₂N₃O[1][3]
Molecular Weight 364.27 g/mol [1][3][4]
Appearance White to beige powder[4]
Solubility DMSO: 5 mg/mL (clear)[4]
Good intrinsic aqueous solubility: 0.50 mg/mL at pH 6.5 and 220 mg/mL at pH 1[5]
Stability Stable in aqueous buffers from pH 1.1 to pH 7.4 for at least 1 week at 40°C. The crystalline solid HCl salt is physically and chemically stable for at least 12 weeks under stress conditions (50°C, high-intensity light/UV).[5]

Mechanism of Action and Signaling Pathway

BMS-823778 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in tissues like the liver and adipose tissue are associated with metabolic dysregulation, including insulin resistance. By inhibiting 11β-HSD1, BMS-823778 reduces the local concentration of cortisol, thereby helping to ameliorate these adverse metabolic effects. The compound demonstrates high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target effects related to mineralocorticoid excess.

G cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates HSD11B1->Cortisol Conversion GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus and Binds to Metabolic_Genes Target Gene Transcription (e.g., Gluconeogenesis genes) GRE->Metabolic_Genes Regulates Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) Metabolic_Genes->Metabolic_Effects BMS_823778 BMS-823778 (hydrochloride) BMS_823778->HSD11B1 Inhibits

Figure 1: Signaling pathway of BMS-823778 action.

Preclinical Pharmacology and Pharmacokinetics

Extensive preclinical studies have been conducted to evaluate the efficacy and pharmacokinetic profile of BMS-823778.

In Vitro Potency and Selectivity

BMS-823778 demonstrates potent inhibition of human 11β-HSD1 with an IC₅₀ of 2.3 nM.[6][7] The compound exhibits excellent selectivity, with over 10,000-fold greater potency for 11β-HSD1 compared to 11β-HSD2.[5][7]

ParameterSpeciesValueReference
IC₅₀ (11β-HSD1) Human2.3 nM[6][7]
Selectivity (vs. 11β-HSD2) Human>10,000-fold[5][7]
In Vivo Pharmacodynamics and Efficacy

In vivo studies in animal models have demonstrated the robust pharmacodynamic effects of BMS-823778. Oral administration of the compound led to a significant reduction in plasma corticosterone levels in diet-induced obese (DIO) mice.[6]

ModelParameterValueReference
Diet-Induced Obese (DIO) Mice ED₅₀ (acute pharmacodynamics)34 mg/kg (oral, once)[5][6]
Cynomolgus Monkeys ED₅₀0.6 mg/kg[5]
Ex vivo adipose DIO mouse model ED₅₀5.2 mg/kg[5]
Pharmacokinetic Profile

BMS-823778 exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.

SpeciesOral BioavailabilityReference
Mouse 44%[5]
Cynomolgus Monkey 100%[5]

Experimental Protocols

The following sections describe representative methodologies for key experiments cited in the evaluation of BMS-823778. These are based on standard industry practices; specific parameters for the cited studies may have varied.

11β-HSD1 Enzyme Inhibition Assay (In Vitro)

This assay is designed to determine the potency of a compound in inhibiting the 11β-HSD1 enzyme.

G cluster_workflow 11β-HSD1 Inhibition Assay Workflow A Prepare Assay Plate: Add buffer, 11β-HSD1 enzyme, and BMS-823778 (various concentrations) B Pre-incubate A->B C Initiate Reaction: Add substrate (Cortisone) and cofactor (NADPH) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Detect Product (Cortisol) (e.g., HTRF, LC-MS/MS) E->F G Data Analysis: Calculate IC₅₀ value F->G

Figure 2: Workflow for 11β-HSD1 inhibition assay.

Methodology:

  • Reagents: Human recombinant 11β-HSD1, Cortisone (substrate), NADPH (cofactor), this compound, assay buffer, detection reagents.

  • Procedure:

    • A solution of this compound at various concentrations is pre-incubated with the 11β-HSD1 enzyme in an assay buffer.

    • The enzymatic reaction is initiated by the addition of cortisone and NADPH.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated, and the amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.

  • Data Analysis: The concentration of BMS-823778 that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Pharmacodynamic Assay

This assay evaluates the ability of BMS-823778 to inhibit 11β-HSD1 activity in a living organism.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice are commonly used as they exhibit metabolic characteristics relevant to type 2 diabetes.

  • Procedure:

    • A single oral dose of this compound (ranging from 10-100 mg/kg) is administered to the DIO mice.[6]

    • After a specified time, the animals are challenged with an oral dose of dehydrocorticosterone (DHC), a substrate for 11β-HSD1.

    • Blood samples are collected at various time points post-DHC administration.

    • Plasma is isolated, and the concentration of corticosterone (the product of DHC metabolism by 11β-HSD1) is measured using an immunoassay.[6]

  • Data Analysis: The reduction in plasma corticosterone levels in the treated group compared to the vehicle control group is used to determine the in vivo efficacy (ED₅₀) of BMS-823778.[6]

Safety and Toxicology

Preclinical safety studies are essential to characterize the toxicological profile of a drug candidate. For BMS-823778, no significant activity was observed against five major human liver cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2), indicating a reduced potential for drug-drug interactions.[5] Additionally, glutathione (GSH) conjugative adducts were not detected in liver microsome incubations, suggesting a low risk of forming reactive metabolites.[5]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1 with a promising preclinical profile for the potential treatment of type 2 diabetes and other metabolic disorders. Its well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy have supported its advancement into clinical development. The data presented in this technical guide provide a solid foundation for further research and development efforts in the field of metabolic diseases.

References

In Vivo Efficacy of BMS-823778 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo efficacy of BMS-823778, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), in preclinical animal models. The data presented herein is collated from key studies to facilitate a deeper understanding of its pharmacological profile and therapeutic potential, primarily in the context of metabolic diseases such as type 2 diabetes.

Quantitative Efficacy and Pharmacokinetic Data

The in vivo activity of BMS-823778 has been primarily evaluated in diet-induced obese (DIO) mice and cynomolgus monkeys. The following tables summarize the key quantitative parameters from these studies, offering a clear comparison of its potency and pharmacokinetic properties across different species and experimental setups.

Table 1: In Vitro and In Vivo Potency of BMS-823778

ParameterSpecies/SystemValueCitation
IC₅₀ (11β-HSD-1) Human2.3 nM[1][2]
Kᵢ (11β-HSD-1) Human0.9 nM[3]
Cynomolgus Monkey7 nM[3]
Mouse380 nM[3]
ED₅₀ (In Vivo) Cynomolgus Monkey0.6 mg/kg[1][3][4]
DIO Mice34 mg/kg[1][2][3][4]
ED₅₀ (Ex Vivo Adipose) DIO Mice5.2 mg/kg[1][3][4]
Selectivity >10,000-fold over 11β-HSD-2[1][4]

Table 2: Preclinical Pharmacokinetic Profile of BMS-823778

ParameterSpeciesValueCitation
Oral Bioavailability Preclinical Species44% to 100%[1][3][4]
Volume of Distribution (Vss) Mouse1.2 L/kg[3]
Cynomolgus Monkey2.3 L/kg[3]
Plasma Protein Binding Human85%[3]
Animal Species Studied84% to 87%[3]
Adipose/Plasma Ratio DIO Mice~2.5[3]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo and ex vivo studies to determine the efficacy of BMS-823778.

1. In Vivo Pharmacodynamic Assessment in Mice and Cynomolgus Monkeys

  • Animal Models: Diet-induced obese (DIO) mice and cynomolgus monkeys were used to evaluate the in vivo pharmacodynamic effects of BMS-823778.[1][3]

  • Drug Administration: BMS-823778 was administered orally (p.o.) as a single dose.[2][3]

  • Challenge: Following the administration of the test compound, a challenge with dehydrocorticosterone (DHC) was initiated.[3]

  • Sample Collection: Plasma samples were collected at various time points after the DHC challenge.[3]

  • Endpoint Measurement: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC, was measured in the plasma samples using an immunoassay.[3]

  • Efficacy Determination: The inhibition of 11β-HSD-1 was quantified as the decrease in plasma corticosterone concentration. The ED₅₀ value was determined based on the dose-response relationship.[3] Drug plasma concentrations were also measured concurrently.[3]

2. Ex Vivo Adipose Tissue Assessment in DIO Mice

  • Animal Model: Male diet-induced obese (DIO) mice were utilized for this ex vivo model to assess drug activity specifically in a key target tissue.[3]

  • Drug Administration: Various doses of BMS-823778 were administered to the mice via oral gavage.[3]

  • Tissue Harvesting: Three hours post-administration, the animals were sacrificed, and adipose tissue was harvested.[3]

  • Ex Vivo Incubation: The harvested adipose tissue was incubated with exogenous dehydrocorticosterone (DHC).[3]

  • Endpoint Measurement: The conversion of DHC to corticosterone within the adipose tissue was evaluated.[3]

  • Efficacy Determination: The ED₅₀ value for the inhibition of 11β-HSD-1 in the ex vivo adipose model was then determined.[3] This ex vivo value was found to be approximately 6.5-fold more potent than the in vivo pharmacodynamic model, which is consistent with the preferential distribution of BMS-823778 to adipose tissue.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of BMS-823778 and the workflow of the key in vivo experiments.

G cluster_0 Mechanism of Action of BMS-823778 Cortisone Cortisone (inactive) HSD11B1 11β-HSD-1 Cortisone->HSD11B1 substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR activation HSD11B1->Cortisol conversion BMS823778 BMS-823778 BMS823778->HSD11B1 inhibition Metabolic_Effects Downstream Metabolic Effects (e.g., increased gluconeogenesis) GR->Metabolic_Effects leads to

Caption: Signaling pathway illustrating the inhibition of 11β-HSD-1 by BMS-823778.

G cluster_1 In Vivo Pharmacodynamic Experimental Workflow Animal_Model Animal Model (DIO Mouse or Cynomolgus Monkey) Drug_Admin Oral Administration of BMS-823778 Animal_Model->Drug_Admin DHC_Challenge DHC Challenge Drug_Admin->DHC_Challenge Plasma_Collection Serial Plasma Sample Collection DHC_Challenge->Plasma_Collection Immunoassay Corticosterone Immunoassay Plasma_Collection->Immunoassay Data_Analysis Data Analysis (ED₅₀ Determination) Immunoassay->Data_Analysis

Caption: Workflow for the in vivo pharmacodynamic assessment of BMS-823778.

G cluster_2 Ex Vivo Adipose Tissue Experimental Workflow DIO_Mouse DIO Mouse Model Oral_Gavage Oral Gavage of BMS-823778 DIO_Mouse->Oral_Gavage Sacrifice Sacrifice (3h post-dose) Oral_Gavage->Sacrifice Adipose_Harvest Adipose Tissue Harvesting Sacrifice->Adipose_Harvest Ex_Vivo_Incubation Ex Vivo Incubation with DHC Adipose_Harvest->Ex_Vivo_Incubation Corticosterone_Eval Evaluation of Corticosterone Conversion Ex_Vivo_Incubation->Corticosterone_Eval ED50_Calc ED₅₀ Calculation Corticosterone_Eval->ED50_Calc

Caption: Workflow for the ex vivo adipose tissue assessment of BMS-823778.

References

The Role of BMS-823778 Hydrochloride in Metabolic Syndrome: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, poses a significant global health challenge. A key therapeutic target in this area is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular regeneration of active cortisol. BMS-823778 hydrochloride has emerged as a potent and highly selective inhibitor of 11β-HSD1, showing promise in preclinical and early clinical development for the treatment of type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor developed by Bristol-Myers Squibb, designed to selectively target 11β-HSD1.[1] This enzyme is predominantly expressed in key metabolic tissues, including the liver and adipose tissue, where it converts inactive cortisone to active cortisol.[1] Elevated intracellular cortisol levels are known to contribute to the pathophysiology of metabolic syndrome by promoting gluconeogenesis, increasing insulin resistance, and favoring visceral fat accumulation.[2][3]

By inhibiting 11β-HSD1, BMS-823778 reduces local cortisol concentrations in target tissues without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with a potentially favorable side-effect profile.[1][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the potent and selective inhibition of the 11β-HSD1 enzyme. This action sets off a cascade of downstream effects that favorably impact glucose and lipid metabolism.

Impact on Insulin Signaling

Inhibition of 11β-HSD1 by BMS-823778 is proposed to enhance insulin sensitivity through the modulation of key signaling pathways. Elevated intracellular cortisol levels are associated with the activation of c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade. By reducing intracellular cortisol, BMS-823778 is expected to decrease JNK activation, thereby improving insulin signaling and glucose uptake in peripheral tissues.

cluster_0 Cell Membrane cluster_1 Intracellular Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 activates GLUT4 GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake BMS-823778 BMS-823778 11β-HSD1 11β-HSD1 BMS-823778->11β-HSD1 inhibits Cortisol Cortisol 11β-HSD1->Cortisol activates Cortisone Cortisone Cortisone->11β-HSD1 substrate JNK JNK Cortisol->JNK activates JNK->IRS-1 inhibits PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway PI3K/Akt Pathway->GLUT4

Caption: Proposed mechanism of BMS-823778 on insulin signaling.
Influence on Lipid Metabolism

The inhibition of 11β-HSD1 also plays a crucial role in regulating lipid metabolism. By reducing intracellular cortisol, BMS-823778 is thought to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of energy homeostasis, and its activation can lead to a decrease in lipogenesis and an increase in fatty acid oxidation, thereby improving the lipid profile.

cluster_0 Intracellular BMS-823778 BMS-823778 11β-HSD1 11β-HSD1 BMS-823778->11β-HSD1 inhibits Cortisol Cortisol 11β-HSD1->Cortisol activates Cortisone Cortisone Cortisone->11β-HSD1 substrate AMPK AMPK Cortisol->AMPK inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates

Caption: Proposed effect of BMS-823778 on lipid metabolism pathways.

Preclinical Evaluation

BMS-823778 has undergone evaluation in various preclinical models of metabolic syndrome, demonstrating its potential as a therapeutic agent.

In Vitro Potency and Selectivity

BMS-823778 is a highly potent inhibitor of human 11β-HSD1 with an IC50 of 2.3 nM.[2] Importantly, it exhibits over 10,000-fold selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is critical for avoiding adverse effects related to mineralocorticoid excess.[2]

Parameter Value Reference
Human 11β-HSD1 IC50 2.3 nM[2]
Selectivity over 11β-HSD2 >10,000-fold[2]
In Vivo Efficacy in Animal Models

Studies in diet-induced obese (DIO) mice have shown that BMS-823778 has robust pharmacodynamic effects.[2]

Animal Model Parameter Value Reference
Diet-Induced Obese (DIO) Mice ED50 (in vivo)34 mg/kg[2]
Diet-Induced Obese (DIO) Mice ED50 (ex vivo adipose)5.2 mg/kg[2]
Cynomolgus Monkeys ED50 (in vivo)0.6 mg/kg[2]

Note: While specific quantitative data on the effects on metabolic parameters such as blood glucose and lipid levels in these studies are not publicly available, the ED50 values indicate a significant in vivo effect of the compound.

Experimental Protocols (General Overview)

While detailed, step-by-step protocols for studies specifically using BMS-823778 are not publicly available, the general methodologies for the animal models used are well-established.

Diet-Induced Obese (DIO) Mouse Model:

  • Animal Strain: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Drug Administration: BMS-823778 is administered orally, likely via gavage, at varying doses.

  • Outcome Measures: Key parameters measured include body weight, food intake, fasting blood glucose, insulin levels, and lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C). Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are also commonly performed to assess glucose homeostasis and insulin sensitivity.

Start Start C57BL/6J Mice C57BL/6J Mice Start->C57BL/6J Mice High-Fat Diet (8-16 weeks) High-Fat Diet (8-16 weeks) C57BL/6J Mice->High-Fat Diet (8-16 weeks) Induce Obesity & Metabolic Dysfunction Induce Obesity & Metabolic Dysfunction High-Fat Diet (8-16 weeks)->Induce Obesity & Metabolic Dysfunction Randomization Randomization Induce Obesity & Metabolic Dysfunction->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group BMS-823778 Group(s) BMS-823778 Group(s) Randomization->BMS-823778 Group(s) Oral Administration Oral Administration Vehicle Group->Oral Administration BMS-823778 Group(s)->Oral Administration Monitor Parameters Monitor Parameters Oral Administration->Monitor Parameters Data Analysis Data Analysis Monitor Parameters->Data Analysis

Caption: General experimental workflow for preclinical studies in DIO mice.

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that BMS-823778 was safe and well-tolerated after single and multiple oral doses.[4] These studies also established a pharmacokinetic profile suitable for once-daily dosing.

Phase 2 Studies

Two key Phase 2 studies were initiated to evaluate the efficacy of BMS-823778 in patient populations with metabolic disorders.

  • NCT01111955: Safety Study of BMS-823778 in Subjects With Type 2 Diabetes: The primary objective of this study was to assess the effect of BMS-823778 on fasting plasma glucose (FPG).[5]

  • NCT01112423: Safety Study of BMS-823778 in Subjects With Hypercholesterolemia: This study aimed to evaluate the effect of BMS-823778 on low-density lipoprotein cholesterol (LDL-C).

Note: While these studies have been completed, the detailed quantitative results have not been made publicly available in peer-reviewed literature or on clinical trial registries as of the time of this writing.

Summary and Future Directions

This compound is a potent and selective inhibitor of 11β-HSD1 that has shown promise in preclinical models of metabolic syndrome. Its mechanism of action, centered on the reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to addressing the underlying pathophysiology of insulin resistance and dyslipidemia.

While early clinical development indicated a favorable safety profile, the public dissemination of comprehensive Phase 2 efficacy data remains pending. The future development of BMS-823778 and other 11β-HSD1 inhibitors will depend on demonstrating clear clinical benefits in larger patient populations. Further research is also warranted to fully elucidate the long-term effects of selective 11β-HSD1 inhibition on cardiovascular outcomes and other complications associated with metabolic syndrome.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BMS-823778 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental protocols for BMS-823778 hydrochloride, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[1][2][3][4][5] The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide comprehensive experimental methodologies.

Mechanism of Action

BMS-823778 acts as a selective inhibitor of the 11β-HSD-1 enzyme.[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, in humans. In rodents, the equivalent conversion is from dehydrocorticosterone (DHC) to corticosterone.[1] By inhibiting 11β-HSD-1, BMS-823778 reduces the levels of active glucocorticoids in target tissues, such as adipose tissue, which is a key therapeutic target for type 2 diabetes and metabolic syndrome.[1][4]

cluster_pathway 11β-HSD-1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD-1 Cortisone->HSD11B1 Cortisol Cortisol (active) (Glucocorticoid Receptor Activation) HSD11B1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition

Caption: Signaling pathway of 11β-HSD-1 and the inhibitory action of BMS-823778.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of BMS-823778 observed in preclinical in vivo and ex vivo studies.

Table 1: Pharmacodynamic Efficacy of BMS-823778

Species/ModelParameterValueReference
Cynomolgus MonkeyIn Vivo ED₅₀0.6 mg/kg[1][2][3]
Diet-Induced Obese (DIO) MiceIn Vivo ED₅₀34 mg/kg[1][2][3][5]
DIO MiceEx Vivo Adipose Tissue ED₅₀5.2 mg/kg[1][2][3][4]

Table 2: Pharmacokinetic Properties of BMS-823778

SpeciesParameterValueReference
MouseOral Bioavailability44%[1]
Clearance2.3 mL/min/kg[1]
Volume of Distribution (Vss)1.2 L/kg[1]
Cynomolgus MonkeyOral Bioavailability~100%[1]
Clearance1.2 mL/min/kg[1]
Volume of Distribution (Vss)2.3 L/kg[1]

Table 3: In Vitro Potency and Selectivity

ParameterValueReference
Human 11β-HSD-1 IC₅₀2.3 nM[1][2][3]
Selectivity over 11β-HSD-2>10,000-fold[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vivo and ex vivo experiments are provided below.

In Vivo Pharmacodynamic (PD) Assessment in Mice and Cynomolgus Monkeys

This protocol was designed to evaluate the in vivo efficacy of BMS-823778 by measuring the inhibition of 11β-HSD-1 activity.[1]

Objective: To determine the in vivo ED₅₀ of BMS-823778.

Animal Models:

  • Diet-Induced Obese (DIO) Mice

  • Cynomolgus Monkeys

Procedure:

  • Compound Administration: Administer BMS-823778 orally to the animals.[1] A range of doses should be used to determine a dose-response relationship.

  • Substrate Challenge: At a specified time point post-compound administration, initiate a challenge with dehydrocorticosterone (DHC).[1]

  • Sample Collection: Collect plasma samples at various time points after the DHC challenge.[1]

  • Bioanalysis:

    • Measure the plasma concentrations of corticosterone using an immunoassay.[1]

    • Concurrently, measure the plasma concentrations of BMS-823778 to establish a pharmacokinetic/pharmacodynamic relationship.[1]

  • Data Analysis: The inhibition of 11β-HSD-1 is determined by the decrease in plasma corticosterone levels. The ED₅₀ value is calculated from the dose-response curve.[1]

cluster_workflow In Vivo PD Experimental Workflow A Oral Administration of BMS-823778 B Dehydrocorticosterone (DHC) Challenge A->B C Plasma Sample Collection B->C D Immunoassay for Corticosterone C->D E LC-MS/MS for BMS-823778 Levels C->E F Data Analysis: Calculate ED₅₀ D->F E->F cluster_workflow Ex Vivo Adipose Tissue Experimental Workflow A Oral Gavage of BMS-823778 to DIO Mice B Sacrifice and Harvest Adipose Tissue (3h post-dose) A->B C Incubate Tissue with Exogenous DHC B->C D Measure Conversion of DHC to Corticosterone C->D E Data Analysis: Calculate Adipose ED₅₀ D->E

References

Application Notes and Protocols for Cell-Based 11β-HSD1 Inhibition Assay Using BMS-823778

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic syndrome and type 2 diabetes.[1] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2] Inhibition of 11β-HSD1 is a key strategy for mitigating the downstream effects of excess cortisol. BMS-823778 is a potent and highly selective inhibitor of human 11β-HSD1.[3][4] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of BMS-823778 and other potential 11β-HSD1 inhibitors.

Principle of the Assay

This cell-based assay quantifies the inhibitory effect of a test compound on 11β-HSD1 activity within intact cells. A cell line endogenously expressing or engineered to overexpress 11β-HSD1 is utilized. These cells are incubated with cortisone, the substrate for 11β-HSD1. In the absence of an inhibitor, the cellular 11β-HSD1 converts cortisone to cortisol. The amount of cortisol produced is then measured using a sensitive detection method. When an inhibitor like BMS-823778 is present, the enzymatic conversion is blocked, resulting in a dose-dependent decrease in cortisol levels. The concentration of the inhibitor required to reduce cortisol production by 50% (IC50) is then calculated to determine its potency.

Quantitative Data for BMS-823778

The following table summarizes the reported inhibitory activity of BMS-823778 against 11β-HSD1.

ParameterSpeciesValueNotes
IC50 Human2.3 nMIn vitro enzyme activity assay.[3][4]
Ki Human0.9 nMFull enzyme kinetic analysis of the microsomal form.[4]
ED50 DIO Mice34 mg/kgIn vivo pharmacodynamic effects.[3][4]
ED50 Cynomolgus Monkeys0.6 mg/kgIn vivo pharmacodynamic effects.[3][4]
ED50 ex vivo adipose DIO mouse model5.2 mg/kgExcellent inhibition in an ex vivo model.[3][4]

Signaling Pathway and Inhibition by BMS-823778

G cluster_cell Cell Cortisone_ext Cortisone (extracellular) Cortisone_int Cortisone (intracellular) Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol_int Cortisol (intracellular) HSD11B1->Cortisol_int Conversion GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binding GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Regulation BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition

Caption: Signaling pathway of 11β-HSD1 and its inhibition by BMS-823778.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Seed 11β-HSD1 expressing cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of BMS-823778 and controls Add_Compound 3. Add compound dilutions to the cells and pre-incubate Compound_Prep->Add_Compound Add_Substrate 4. Add cortisone (substrate) to initiate the reaction Add_Compound->Add_Substrate Incubate 5. Incubate to allow for enzymatic conversion Add_Substrate->Incubate Collect_Supernatant 6. Collect cell supernatant Incubate->Collect_Supernatant Detect_Cortisol 7. Measure cortisol concentration (e.g., ELISA, HTRF) Collect_Supernatant->Detect_Cortisol Analyze_Data 8. Calculate IC50 values Detect_Cortisol->Analyze_Data

Caption: Experimental workflow for the cell-based 11β-HSD1 inhibition assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human 11β-HSD1 or another suitable cell line (e.g., C2C12 myotubes, which endogenously express 11β-HSD1).[5]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if using a stably transfected cell line.

  • Assay Medium: Serum-free DMEM.

  • Test Compound: BMS-823778.

  • Positive Control: A known 11β-HSD1 inhibitor (e.g., Carbenoxolone).

  • Substrate: Cortisone.

  • Detection Kit: Cortisol ELISA kit or HTRF® Cortisol Assay Kit.

  • Other: 96-well cell culture plates, multichannel pipettes, CO2 incubator, plate reader.

Cell Culture and Seeding
  • Culture the 11β-HSD1 expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in a fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a stock solution of BMS-823778 in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the BMS-823778 stock solution in serum-free DMEM to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 10 µM). Also, prepare dilutions for the positive control.

  • After the 24-hour incubation, gently aspirate the culture medium from the 96-well plate.

  • Wash the cells once with 100 µL of sterile Phosphate-Buffered Saline (PBS).

  • Add 90 µL of the serially diluted compound or control solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in serum-free DMEM).

  • Pre-incubate the plate for 30-60 minutes at 37°C and 5% CO2.

Enzyme Reaction and Detection
  • Prepare a working solution of cortisone in serum-free DMEM. A final concentration of 100-200 nM in the well is recommended.[6][7]

  • Add 10 µL of the cortisone working solution to each well to initiate the enzymatic reaction.

  • Incubate the plate for 4-6 hours at 37°C and 5% CO2. The optimal incubation time may need to be determined empirically for the specific cell line and assay conditions.

  • After incubation, carefully collect the supernatant from each well.

  • Measure the cortisol concentration in the supernatant using a cortisol ELISA or HTRF kit according to the manufacturer's instructions.

Data Analysis
  • Construct a standard curve using the cortisol standards provided in the detection kit.

  • Determine the cortisol concentration for each sample from the standard curve.

  • Calculate the percentage of 11β-HSD1 inhibition for each concentration of BMS-823778 using the following formula:

    % Inhibition = 100 x [1 - (Cortisol_inhibitor - Cortisol_no_substrate) / (Cortisol_vehicle - Cortisol_no_substrate)]

  • Plot the percentage of inhibition against the logarithm of the BMS-823778 concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of BMS-823778 on 11β-HSD1. This assay is a valuable tool for researchers in the field of metabolic disease and drug discovery, enabling the screening and characterization of novel 11β-HSD1 inhibitors. The provided workflow and protocols can be adapted for high-throughput screening applications.

References

Application Notes and Protocols for BMS-823778 in Diet-Induced Obese Mice Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-823778 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in the regulation of glucose and fat metabolism.[1] In conditions of obesity, the expression and activity of 11β-HSD1 are often elevated in adipose tissue and the liver, contributing to insulin resistance and other metabolic dysfunctions. By inhibiting 11β-HSD1, BMS-823778 reduces local cortisol concentrations in these key metabolic tissues, thereby offering a therapeutic strategy for managing obesity and associated metabolic disorders. Preclinical studies in diet-induced obese (DIO) mice have demonstrated the efficacy of BMS-823778 in improving metabolic parameters.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-823778 derived from preclinical studies in diet-induced obese mice.

Pharmacodynamic Efficacy in DIO Mice
Parameter Value
Acute In Vivo ED₅₀34 mg/kg (oral)[1][2]
Ex Vivo Adipose Tissue ED₅₀5.2 mg/kg[1][2]
Toxicology in Mice
Parameter Observation
Single Oral DoseWell tolerated up to 100 mg/kg[1]

Signaling Pathway of BMS-823778 Action

BMS-823778 exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. The diagram below illustrates the signaling pathway involved.

BMS_823778_Signaling_Pathway cluster_0 Adipocyte / Hepatocyte Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to HSD1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD1 Inhibition GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Regulates Metabolic_Effects Adverse Metabolic Effects: - Increased Gluconeogenesis - Decreased Insulin Sensitivity - Adipogenesis Gene_Transcription->Metabolic_Effects

Caption: Signaling pathway of BMS-823778 action.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a common model to study metabolic diseases.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-fat diet (HFD; 60% kcal from fat, e.g., Research Diets D12492)

  • Standard chow diet (10% kcal from fat)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

  • After acclimatization, randomly assign mice to two groups: a control group receiving the standard chow diet and a DIO group receiving the HFD.

  • House the mice individually or in small groups.

  • Provide ad libitum access to their respective diets and water for 8-16 weeks to induce the obese phenotype in the HFD group.

  • Monitor body weight and food intake weekly. Mice on the HFD are expected to show a significant increase in body weight compared to the control group.

  • At the end of the diet induction period, the DIO mice are ready for the BMS-823778 treatment study.

BMS-823778 Dosing and Efficacy Study

This protocol outlines the procedure for administering BMS-823778 to DIO mice and assessing its efficacy.

Materials:

  • Diet-induced obese mice (from Protocol 1)

  • BMS-823778

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Glucometer and test strips

  • Insulin and glucose for tolerance tests

  • Analytical equipment for measuring plasma parameters

Procedure:

  • Randomly assign the DIO mice into treatment and vehicle control groups.

  • Prepare the dosing solution of BMS-823778 in the appropriate vehicle at the desired concentration (e.g., for a 34 mg/kg dose).

  • Administer BMS-823778 or vehicle to the respective groups via oral gavage. The volume administered should be based on the individual mouse's body weight. Dosing can be acute (single dose) or chronic (e.g., daily for several weeks).

  • For acute studies: Monitor pharmacodynamic markers at various time points post-dose. For instance, to determine the ED₅₀, different doses of BMS-823778 are administered, and plasma corticosterone levels can be measured after a challenge with a precursor like 11-dehydrocorticosterone.[1]

  • For chronic studies:

    • Administer the compound daily for a predefined period (e.g., 4-8 weeks).

    • Monitor body weight and food intake regularly.

    • Perform metabolic assessments at baseline and at the end of the study. These may include:

      • Oral Glucose Tolerance Test (OGTT): Fast mice overnight, administer an oral glucose bolus, and measure blood glucose at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Insulin Tolerance Test (ITT): Fast mice for a shorter period (e.g., 4-6 hours), administer an intraperitoneal insulin injection, and measure blood glucose at specified time points.

  • At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.

  • Euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue) for further analysis, such as gene expression or histology.

Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay

This protocol is used to determine the direct inhibitory effect of BMS-823778 on 11β-HSD1 activity in adipose tissue.

Materials:

  • DIO mice treated with various doses of BMS-823778

  • Adipose tissue (e.g., epididymal fat pads)

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • 11-dehydrocorticosterone (DHC)

  • Scintillation fluid and counter or LC-MS/MS for corticosterone measurement

Procedure:

  • Treat male DIO mice with various doses of BMS-823778 via oral gavage.

  • After a specified time (e.g., 3 hours), euthanize the mice and harvest adipose tissue.[1]

  • Mince the adipose tissue and incubate it with exogenous DHC.

  • After incubation, extract the steroids from the buffer.

  • Measure the amount of corticosterone produced to determine the rate of conversion of DHC to corticosterone.

  • Calculate the percentage of inhibition of 11β-HSD1 activity for each dose of BMS-823778 compared to the vehicle-treated control group to determine the ED₅₀.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preclinical study of BMS-823778 in DIO mice.

DIO_Study_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Feeding (8-16 weeks) Acclimatization->Diet_Induction Randomization Randomization Diet_Induction->Randomization Dosing BMS-823778 Dosing (Acute or Chronic) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Metabolic_Tests Metabolic Tests (OGTT, ITT) Monitoring->Metabolic_Tests Terminal_Collection Terminal Blood & Tissue Collection Metabolic_Tests->Terminal_Collection Data_Analysis Data Analysis Terminal_Collection->Data_Analysis

Caption: General workflow for a DIO mouse study.

References

Application Notes and Protocols for Studying Glucocorticoid Metabolism in Adipose Tissue Using BMS-823778

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-823778 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in metabolic research.[1][2] 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol, particularly within key metabolic tissues such as the liver and adipose tissue.[3][4] Elevated 11β-HSD1 activity in adipose tissue is implicated in the pathogenesis of obesity and metabolic syndrome, making it a compelling therapeutic target.[5][6] BMS-823778 offers a valuable pharmacological tool to investigate the role of 11β-HSD1 in adipocyte biology and its potential for therapeutic intervention in metabolic diseases.[1][2] These application notes provide detailed protocols for utilizing BMS-823778 to study glucocorticoid metabolism in adipose tissue.

Mechanism of Action

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a competitive inhibitor of 11β-HSD1.[1][3] By blocking the active site of the enzyme, BMS-823778 prevents the conversion of cortisone to cortisol within adipocytes. This localized reduction in active glucocorticoids can modulate various downstream processes, including adipogenesis, lipolysis, and the expression of genes involved in inflammation and metabolism.[7][8]

Data Presentation

Table 1: In Vitro and In Vivo Potency of BMS-823778
ParameterSpecies/ModelValueReference
IC₅₀ (11β-HSD1) Human2.3 nM[1][2]
Selectivity (11β-HSD2 vs 11β-HSD1) Human>10,000-fold[1][2]
ED₅₀ (In Vivo PD Model) Diet-Induced Obese (DIO) Mice34 mg/kg[1][3]
ED₅₀ (Ex Vivo Adipose DIO Mouse Model) Diet-Induced Obese (DIO) Mice5.2 mg/kg[1][3]
ED₅₀ (In Vivo PD Model) Cynomolgus Monkeys0.6 mg/kg[1][3]
Table 2: Pharmacokinetic Properties of BMS-823778
ParameterSpeciesValueReference
Oral Bioavailability Preclinical Species44% - 100%[1][3]
Adipose-to-Plasma Concentration Ratio DIO Mice~2.5[3]
Liver-to-Plasma Concentration Ratio DIO Mice~3.5[3]
Volume of Distribution (Vss) Mouse1.2 L/kg[3]
Volume of Distribution (Vss) Cynomolgus Monkey2.3 L/kg[3]

Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of BMS-823778 against 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • BMS-823778

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Scintillation proximity assay (SPA) beads or other detection system

  • [³H]-Cortisone (radiolabeled substrate)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of BMS-823778 in assay buffer.

  • In a microplate, add the BMS-823778 dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known 11β-HSD1 inhibitor).

  • Add recombinant human 11β-HSD1 enzyme to each well.

  • Initiate the enzymatic reaction by adding a mixture of [³H]-cortisone and NADPH.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution containing a high concentration of unlabeled cortisol).

  • Add SPA beads that specifically bind to the product, [³H]-cortisol.

  • Read the plate on a microplate scintillation counter.

  • Calculate the percent inhibition for each BMS-823778 concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Prepare BMS-823778 Serial Dilutions Plate Setup Add BMS-823778 and Enzyme to Microplate Serial Dilution->Plate Setup Enzyme Prep Prepare 11β-HSD1 Enzyme Solution Enzyme Prep->Plate Setup Substrate Prep Prepare Substrate Mix ([³H]-Cortisone + NADPH) Incubation Initiate Reaction with Substrate and Incubate Substrate Prep->Incubation Plate Setup->Incubation Stop Reaction Add Stop Solution Incubation->Stop Reaction SPA Beads Add SPA Beads Stop Reaction->SPA Beads Read Plate Measure Radioactivity SPA Beads->Read Plate Data Analysis Calculate % Inhibition and Determine IC₅₀ Read Plate->Data Analysis

Workflow for In Vitro 11β-HSD1 Inhibition Assay.
Protocol 2: Preadipocyte Differentiation Assay

This protocol is designed to assess the effect of BMS-823778 on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • Human or mouse preadipocyte cell line (e.g., Chub-S7, 3T3-L1) or primary preadipocytes

  • Preadipocyte growth medium

  • Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)

  • BMS-823778

  • Cortisone

  • Oil Red O staining solution

  • Formalin (for cell fixation)

  • Isopropanol (for dye elution)

  • Microplate reader

  • Microscope

Procedure:

  • Culture preadipocytes in growth medium until confluent.

  • Induce differentiation by replacing the growth medium with differentiation medium.

  • Treat the cells with various concentrations of BMS-823778 in the presence of cortisone (to provide the substrate for 11β-HSD1). Include a vehicle control and a positive control (e.g., treatment with cortisol).

  • Culture the cells for 7-14 days, replacing the medium with fresh differentiation medium and treatments every 2-3 days.

  • After the differentiation period, wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Oil Red O solution to visualize lipid droplets.

  • For qualitative analysis, capture images using a microscope.

  • For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.

  • Normalize the absorbance values to the vehicle control to determine the effect of BMS-823778 on adipogenesis.

Start Culture Preadipocytes to Confluence Induce Induce Differentiation Start->Induce Treat Treat with BMS-823778 + Cortisone Induce->Treat Culture Culture for 7-14 Days Treat->Culture Fix Fix Cells Culture->Fix Stain Stain with Oil Red O Fix->Stain Analyze Qualitative (Microscopy) & Quantitative (Absorbance) Analysis Stain->Analyze

Preadipocyte Differentiation Assay Workflow.
Protocol 3: Ex Vivo Adipose Tissue Explant Culture

This protocol describes how to measure the inhibitory effect of BMS-823778 on 11β-HSD1 activity in intact adipose tissue.

Materials:

  • Adipose tissue from mice (e.g., epididymal fat pads from diet-induced obese mice)

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose and BSA

  • BMS-823778

  • Cortisone or dehydrocorticosterone (DHC) as substrate

  • Collagenase type I

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Humanely euthanize mice and dissect epididymal adipose tissue.

  • Mince the adipose tissue into small fragments (explants) of approximately 10-20 mg.

  • Place the explants in KRBB in a multi-well plate.

  • Pre-incubate the explants with various concentrations of BMS-823778 for a defined period (e.g., 1-2 hours).

  • Add the substrate (cortisone or DHC) to the wells to initiate the conversion to cortisol or corticosterone.

  • Incubate for a specific duration (e.g., 3-4 hours) at 37°C with gentle shaking.

  • Collect the culture medium and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Analyze the concentrations of the substrate and the product (cortisol or corticosterone) in the extracts using LC-MS.

  • Calculate the percent conversion of the substrate to the product and determine the inhibitory effect of BMS-823778.

Harvest Harvest Adipose Tissue Mince Mince Tissue into Explants Harvest->Mince Pre-incubate Pre-incubate with BMS-823778 Mince->Pre-incubate Incubate Incubate with Substrate Pre-incubate->Incubate Extract Extract Steroids from Culture Medium Incubate->Extract Analyze Analyze by LC-MS Extract->Analyze

Ex Vivo Adipose Tissue Explant Culture Workflow.
Protocol 4: In Vivo Pharmacodynamic Study in Mice

This protocol outlines a method to assess the in vivo efficacy of BMS-823778 in inhibiting 11β-HSD1 in adipose tissue of mice.

Materials:

  • Diet-induced obese (DIO) mice

  • BMS-823778 formulated for oral gavage

  • Dehydrocorticosterone (DHC) as a challenge agent

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • ELISA or LC-MS for corticosterone measurement

Procedure:

  • Acclimatize DIO mice to the experimental conditions.

  • Administer BMS-823778 orally by gavage at various doses. Include a vehicle control group.

  • After a specific time post-dose (e.g., 1-3 hours), administer a challenge dose of DHC (the substrate for 11β-HSD1 in mice) to all animals.

  • Collect blood samples at various time points after the DHC challenge (e.g., 0, 30, 60, 120 minutes).

  • Process the blood samples to obtain plasma.

  • Measure the plasma concentrations of corticosterone (the product of 11β-HSD1 activity on DHC) using a suitable method like ELISA or LC-MS.

  • At the end of the study, euthanize the mice and harvest adipose tissue.

  • (Optional) Perform an ex vivo 11β-HSD1 activity assay on the harvested adipose tissue as described in Protocol 3 to confirm target engagement.

  • Calculate the area under the curve (AUC) for plasma corticosterone concentrations for each treatment group.

  • Determine the dose-dependent inhibition of corticosterone production by BMS-823778 to calculate the ED₅₀.

Signaling Pathway

cluster_extracellular Extracellular Space cluster_intracellular Adipocyte Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters Cell Cortisol Cortisol HSD11B1->Cortisol Conversion GR_inactive Inactive Glucocorticoid Receptor (GR) Cortisol->GR_inactive Binds GR_active Active GR Complex GR_inactive->GR_active Activation & Translocation GRE Glucocorticoid Response Elements (GREs) GR_active->GRE Binds to DNA BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Gene_Expression Altered Gene Expression (e.g., Adipogenesis, Inflammation) GRE->Gene_Expression Regulates Transcription

Glucocorticoid Signaling Pathway in Adipocytes and the Site of BMS-823778 Action.

References

Application Notes: BMS-823778 Hydrochloride for Investigating Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-823778 hydrochloride is a potent, selective, and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol (corticosterone in rodents), primarily in key metabolic tissues such as the liver and adipose tissue.[2][3] Elevated intracellular cortisol levels are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[4][5] By inhibiting 11β-HSD1, BMS-823778 reduces local glucocorticoid concentrations, thereby offering a targeted mechanism to improve insulin sensitivity.[5][6] These notes provide detailed protocols for utilizing BMS-823778 as a tool to investigate insulin resistance in both in vitro and in vivo models.

Mechanism of Action

11β-HSD1 catalyzes the NADPH-dependent reduction of cortisone to cortisol, amplifying local glucocorticoid action within target cells.[7] Excessive glucocorticoid activity impairs insulin signaling through several mechanisms, including the inhibition of insulin receptor substrate 1 (IRS-1) via phosphorylation at serine 307 (pSer307), which leads to decreased downstream signaling through the PI3K/Akt pathway.[5][8] This impairment results in reduced glucose transporter 4 (GLUT4) translocation to the cell membrane, ultimately decreasing glucose uptake in skeletal muscle and adipose tissue, and promoting hepatic gluconeogenesis.[9]

BMS-823778 selectively inhibits 11β-HSD1, preventing this conversion. The subsequent reduction in intracellular cortisol is hypothesized to restore insulin signaling, decrease IRS-1 serine phosphorylation, enhance Akt activation, and improve glucose uptake, thereby ameliorating insulin resistance.[5][8][10]

cluster_0 Cellular Environment cluster_1 Insulin Signaling Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Activates BMS BMS-823778 BMS->HSD11B1 IRS1_inactive pSer307-IRS-1 (Inactive) GR->IRS1_inactive Promotes Inactivation Insulin_Signal Impaired Insulin Signaling IRS1_inactive->Insulin_Signal Glucose_Uptake Decreased Glucose Uptake Insulin_Signal->Glucose_Uptake Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance

Caption: Mechanism of BMS-823778 in modulating insulin sensitivity.

Data Presentation

Table 1: In Vitro and In Vivo Potency of BMS-823778
ParameterSpecies/ModelValueReference(s)
IC₅₀ (11β-HSD1) Human2.3 nM[1][2][11]
Selectivity Over 11β-HSD2>10,000-fold[11]
ED₅₀ (In Vivo) Cynomolgus Monkeys0.6 mg/kg[11]
ED₅₀ (In Vivo) Diet-Induced Obese (DIO) Mice34 mg/kg[1][11]
ED₅₀ (Ex Vivo) Adipose Tissue (DIO Mice)5.2 mg/kg[11]
Table 2: Pharmacokinetic Properties of BMS-823778
ParameterSpeciesValueReference(s)
Oral Bioavailability Mouse44%[11]
Oral Bioavailability Cynomolgus Monkey~100%[11]
Volume of Distribution (Vss) Mouse1.2 L/kg[2]
Volume of Distribution (Vss) Cynomolgus Monkey2.3 L/kg[2]
Clearance Mouse2.3 mL/min/kg[2]
Clearance Cynomolgus Monkey1.2 mL/min/kg[2]

Experimental Protocols

The following protocols provide a framework for assessing the effects of BMS-823778 on insulin resistance. Researchers should optimize parameters based on their specific cell lines, animal models, and experimental goals.

Protocol 1: In Vitro Glucose Uptake Assay (2-NBDG)

This protocol measures glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes) using the fluorescent glucose analog 2-NBDG.

Materials:

  • This compound

  • Differentiated adipocytes or myotubes in 96-well, black, clear-bottom plates

  • Glucose-free DMEM or Krebs-Ringer Phosphate Buffer (KRPB)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin solution (e.g., Humulin R)

  • Phloretin (positive control for uptake inhibition)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells (e.g., 1-5 x 10⁴ cells/well) in a 96-well plate and culture until fully differentiated.[1]

  • Serum Starvation: Replace culture medium with serum-free medium and incubate for 2-4 hours to establish a baseline state.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in glucose-free medium.

    • Remove serum-free medium and add the BMS-823778 solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Rosiglitazone) wells.

    • Incubate for a predetermined time (e.g., 1-24 hours) at 37°C, 5% CO₂.

  • Insulin Stimulation:

    • Add insulin to a final concentration of 100 nM to appropriate wells. For basal uptake measurement, add vehicle.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/ml.[1][12]

    • Incubate for 30-60 minutes at 37°C, protected from light.[13][14]

  • Termination and Wash:

    • Terminate the uptake by removing the 2-NBDG solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.[1] Alternatively, visualize and quantify using a fluorescence microscope.

Protocol 2: In Vivo Insulin Tolerance Test (ITT) in DIO Mice

This protocol assesses whole-body insulin sensitivity in a diet-induced obese (DIO) mouse model.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).[4][15]

  • This compound formulated for oral gavage.

  • Vehicle control for oral gavage.

  • Humulin R insulin solution (diluted in sterile saline).

  • Handheld glucometer and test strips.

  • Restraining device.

Procedure:

  • Acclimatization: Acclimate animals to handling and the procedure room for at least one week prior to the experiment.

  • Compound Administration:

    • Group animals and administer BMS-823778 (e.g., 30-50 mg/kg) or vehicle via oral gavage daily for a specified period (e.g., 7-14 days).

  • Fasting: On the day of the ITT, fast the mice for 4-6 hours. Ensure access to water.[15][16]

  • Baseline Glucose (Time 0):

    • Secure the mouse in a restraining device.

    • Obtain a small drop of blood from a tail snip and measure blood glucose. This is the T=0 time point.

  • Insulin Injection:

    • Immediately after the baseline reading, administer insulin via intraperitoneal (IP) injection at a dose of 0.75-1.5 U/kg body weight.[15][17]

  • Blood Glucose Monitoring:

    • Measure blood glucose from tail blood at 15, 30, 45, 60, and 90 minutes post-insulin injection.[17]

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. A greater decrease in blood glucose and a smaller AUC indicate improved insulin sensitivity.

Experimental Workflow Visualization

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Interpretation enz_assay 1. Enzymatic Assay (Determine IC₅₀ for 11β-HSD1) cell_assay 2. Cell-Based Assay (Glucose Uptake in Adipocytes/Myocytes) enz_assay->cell_assay pk_study 3. Pharmacokinetics (Determine Bioavailability, Cmax) cell_assay->pk_study Lead Compound Progression pd_assay 4. Pharmacodynamic Assay (Confirm 11β-HSD1 inhibition in target tissues) pk_study->pd_assay itt_study 5. Efficacy Study (Insulin Tolerance Test in DIO Mice) pd_assay->itt_study analysis 6. Analyze Potency, PK/PD, and Insulin Sensitivity itt_study->analysis

Caption: Preclinical workflow for evaluating BMS-823778.

References

Application Notes and Protocols for Assessing BMS-823778 Pharmacokinetics in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-823778 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is a key regulator of intracellular glucocorticoid metabolism, making it a compelling target for the treatment of metabolic diseases, including type 2 diabetes. Understanding the pharmacokinetic (PK) profile of BMS-823778 in preclinical rodent models is crucial for predicting its behavior in humans and for designing effective clinical trials. These application notes provide a detailed protocol for assessing the pharmacokinetics of BMS-823778 in mice, including drug administration, serial blood sampling, plasma preparation, bioanalytical quantification, and tissue harvesting.

Signaling Pathway of BMS-823778

BMS-823778 acts by inhibiting the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues. By blocking this conversion, BMS-823778 reduces local cortisol levels, thereby mitigating its downstream effects on glucose metabolism and insulin sensitivity.

BMS_823778_Signaling_Pathway cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Gene Target Gene Transcription GR->Gene Metabolic Metabolic Effects (e.g., Gluconeogenesis) Gene->Metabolic

Caption: Mechanism of action of BMS-823778.

Pharmacokinetic Parameters of BMS-823778 in Rodents

The following table summarizes known pharmacokinetic parameters of BMS-823778 in mice. This data is essential for designing and interpreting pharmacokinetic studies.

ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability (F%) 44%MouseOral[1]
Clearance (CL) 2.3 mL/min/kgMouseIntravenous[1]
Volume of Distribution (Vss) 1.2 L/kgMouseIntravenous[1]
Effective Dose (ED50) 34 mg/kgDIO MiceOral[1][2]

Experimental Workflow

The following diagram outlines the key steps in a typical rodent pharmacokinetic study for BMS-823778.

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase arrow arrow Animal_Prep Animal Acclimatization (e.g., Male C57BL/6 mice) Dosing Oral Gavage Administration of BMS-823778 Animal_Prep->Dosing Fasting (optional) Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Quantification LC-MS/MS Analysis Plasma_Prep->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Experimental workflow for a rodent pharmacokinetic study.

Detailed Experimental Protocols

Animal Handling and Preparation
  • Species: Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g). Gender-based differences in pharmacokinetics can occur, so consistency is key.[3][4]

  • Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration of BMS-823778, with free access to water.

Drug Formulation and Administration
  • Formulation: Prepare a suspension of BMS-823778 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: A dose of 34 mg/kg can be used, as this has been shown to be an effective dose (ED50) in diet-induced obese mice.[1][2]

  • Administration: Administer the formulation orally via gavage.

    • Gavage Needle: Use a 20-gauge, 1.5-inch curved, ball-tipped gavage needle.[5]

    • Volume: The maximum oral gavage volume for mice is 10 mL/kg.[5][6] For a 25g mouse at 34 mg/kg, the dosing volume will depend on the concentration of the formulation. For example, a 3.4 mg/mL formulation would require a 0.25 mL administration volume.

    • Procedure:

      • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[7][8]

      • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5][9]

      • The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.[7]

      • Once the needle is in the stomach, administer the dose slowly.[6]

      • Withdraw the needle gently and return the mouse to its cage.[5]

      • Monitor the animal for any signs of distress.[5]

Serial Blood Sampling

Serial blood sampling from the same animal reduces inter-animal variability.

  • Technique: Tail vein sampling is a common and minimally invasive method.[10][11]

  • Time Points: Collect blood samples at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Given that BMS-823778 is rapidly absorbed, early time points are critical.

  • Procedure:

    • Place the mouse in a restraint tube.[10]

    • Warm the tail using a heat lamp for a few minutes to induce vasodilation.[10]

    • Make a small nick (less than 1 mm) in the lateral tail vein with a sterile scalpel blade or a 27-gauge needle.[10][12]

    • Collect approximately 50 µL of blood into a capillary tube coated with an anticoagulant (e.g., K2EDTA).[10]

    • Apply gentle pressure to the incision site with a sterile gauze pad until bleeding stops.[10][11]

    • For subsequent samples, gently remove the scab to re-initiate bleeding.[11]

Plasma Preparation
  • Procedure:

    • Transfer the blood sample from the capillary tube into a pre-chilled microcentrifuge tube containing EDTA.

    • Centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C to separate the plasma.[13][14]

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.[13][15]

    • Store the plasma samples at -80°C until bioanalysis.[14][15]

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[16][17]

  • Sample Preparation:

    • Protein Precipitation: This is a simple and effective method for removing proteins from the plasma sample.[18]

      • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

      • Vortex for 1 minute to precipitate the proteins.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions (to be optimized for BMS-823778):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of BMS-823778, and the product ion (Q3) will be a characteristic fragment. These will need to be determined by direct infusion of a standard solution.

  • Quantification: Create a calibration curve using known concentrations of BMS-823778 spiked into blank rodent plasma. The concentration of BMS-823778 in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Tissue Harvesting (Optional)

To assess tissue distribution, animals can be euthanized at specific time points, and tissues collected.

  • Procedure:

    • At the designated time point, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a cardiac puncture to collect a terminal blood sample.[19]

    • Perfuse the animal with cold saline to remove blood from the tissues.[2]

    • Dissect the desired tissues (e.g., liver, adipose tissue, brain, kidney).[20][21][22]

    • Rinse the tissues with cold saline, blot dry, and weigh.[21]

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until homogenization and analysis.[21][23]

Data Analysis and Reporting

  • Pharmacokinetic Parameters: Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vz/F)

  • Data Presentation: Summarize the pharmacokinetic parameters in a clear and concise table. Plot the mean plasma concentration-time profile.

Conclusion

This document provides a comprehensive set of protocols for conducting a pharmacokinetic study of BMS-823778 in rodents. Adherence to these detailed methods will ensure the generation of high-quality, reproducible data, which is essential for the successful preclinical development of this promising therapeutic agent.

References

Troubleshooting & Optimization

Overcoming poor bioavailability of BMS-823778 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-823778. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges that may be encountered during experimentation, with a focus on addressing instances of lower-than-expected oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is BMS-823778 and what is its mechanism of action?

BMS-823778 is a potent and highly selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2][3][4] The IC50 for human 11β-HSD1 is approximately 2.3 nM.[2][4][5] By inhibiting 11β-HSD1, BMS-823778 blocks the conversion of inactive cortisone to active cortisol within tissues, a mechanism that is a therapeutic target for type 2 diabetes and metabolic syndrome.[1][2][5]

Q2: What is the expected oral bioavailability of BMS-823778?

In preclinical studies, BMS-823778 has demonstrated favorable oral bioavailability, ranging from 44% to approximately 100% in species such as mice and cynomolgus monkeys.[1][2][5][6] It is characterized by rapid oral absorption.[1]

Q3: What are the known solubility and permeability characteristics of BMS-823778?

The hydrochloride salt of BMS-823778 exhibits good aqueous solubility, with values of 0.50 mg/mL at pH 6.5 and 220 mg/mL at pH 1.[5] The compound also has high permeability, as suggested by Parallel Artificial Membrane Permeability Assay (PAMPA) data (>500 nm/s).[5] Furthermore, it is unlikely to be a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Q4: Are there any known factors that can influence the pharmacokinetics of BMS-823778?

Yes, the metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.[1] This can lead to significant intersubject variability in exposure.[1]

Troubleshooting Guides

Even with generally favorable pharmacokinetic properties, researchers may encounter instances of poor or variable bioavailability in specific experimental settings. The following guides provide potential reasons and solutions.

Problem 1: Lower-than-expected oral exposure in preclinical animal models.

Possible Causes:

  • Inadequate Formulation: The physical form of the compound being administered may not be optimal for absorption in the specific test species.

  • pH-Dependent Solubility: While the HCl salt is soluble at low pH, the free base may precipitate in the higher pH environment of the small intestine.[5]

  • Food Effects: The presence or absence of food can alter gastric emptying time and gastrointestinal pH, potentially impacting dissolution and absorption.

Solutions & Experimental Protocols:

  • Formulation Optimization: Consider alternative formulation strategies to improve dissolution and maintain solubility.

    • Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation.

      • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

      • Solubilization: Dissolve both BMS-823778 and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

      • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

      • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

      • Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and assess its dissolution rate compared to the crystalline drug.

    • Protocol 2: Preparation of a Nanosuspension by Wet Milling.

      • Slurry Formation: Prepare a slurry of BMS-823778 in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymeric stabilizer).

      • Milling: Use a bead mill to reduce the particle size of the drug to the nanometer range.

      • Separation: Separate the nanosuspension from the milling beads.

      • Characterization: Analyze the particle size distribution and dissolution rate of the nanosuspension.

    • Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS).

      • Excipient Screening: Determine the solubility of BMS-823778 in various oils, surfactants, and co-solvents.

      • Formulation: Prepare a homogenous mixture of the selected oil, surfactant, and co-solvent that can solubilize the desired dose of BMS-823778.

      • Emulsification Assessment: Evaluate the self-emulsification properties of the formulation by adding it to an aqueous medium under gentle agitation and observing the formation of a micro- or nanoemulsion.

      • Characterization: Characterize the resulting emulsion for droplet size and in vitro drug release.

  • Controlled Dosing Studies:

    • Food-Effect Study: Conduct pharmacokinetic studies in both fasted and fed states to determine if food has a positive or negative impact on absorption.

    • pH Modification: Co-administer with a pH-modifying agent to assess the impact of gastric pH on absorption.

Problem 2: High variability in drug exposure between individual animals.

Possible Causes:

  • Genetic Polymorphisms: As observed in humans, variability in CYP2C19 activity in the animal model could lead to differences in metabolism and exposure.[1]

  • Inconsistent Dosing Technique: Inaccurate oral gavage or variability in the administered volume can lead to inconsistent results.

Solutions & Experimental Protocols:

  • Genotyping: If feasible for the animal model, genotype the animals for relevant metabolizing enzymes.

  • Refine Dosing Procedures: Ensure all personnel are thoroughly trained in oral gavage techniques and use calibrated equipment for dose preparation and administration.

  • Use of Cannulated Animals: For more controlled studies, consider using animals with indwelling cannulas for both dosing and blood sampling to reduce stress and variability.

Data Presentation: Comparison of Formulation Strategies
Formulation StrategyPrinciplePotential Advantages for BMS-823778Key Experimental Readouts
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in an amorphous state, preventing crystallization and enhancing the dissolution rate.[7]Increased dissolution rate and apparent solubility, potentially overcoming any precipitation issues in the intestine.Dissolution profile, in vivo pharmacokinetic parameters (AUC, Cmax).
Nanosuspension The particle size of the drug is reduced to the sub-micron range, increasing the surface area for dissolution.[8]Enhanced dissolution velocity, which can be beneficial for compounds with dissolution rate-limited absorption.Particle size distribution, dissolution rate, in vivo pharmacokinetic parameters.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the gastrointestinal tract.[9]Maintains the drug in a solubilized state, potentially bypassing dissolution-related absorption barriers and enhancing transport across the intestinal membrane.Droplet size analysis, in vitro drug release, in vivo pharmacokinetic parameters.

Visualizations

Signaling Pathway

BMS-823778_Mechanism_of_Action Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Metabolic_Effects Metabolic Effects GR->Metabolic_Effects

Caption: Mechanism of action of BMS-823778.

Experimental Workflow

Bioavailability_Troubleshooting_Workflow start Low/Variable Bioavailability Observed check_formulation Review Current Formulation (Vehicle, pH, Particle Size) start->check_formulation is_solubility_limited Is Dissolution/ Solubility a Potential Issue? check_formulation->is_solubility_limited optimize_formulation Optimize Formulation is_solubility_limited->optimize_formulation Yes check_protocol Review Dosing Protocol and Animal Model is_solubility_limited->check_protocol No asd Amorphous Solid Dispersion optimize_formulation->asd nano Nanosuspension optimize_formulation->nano sedds Lipid-Based (SEDDS) optimize_formulation->sedds in_vivo_pk Conduct In Vivo Pharmacokinetic Study asd->in_vivo_pk nano->in_vivo_pk sedds->in_vivo_pk evaluate_results Evaluate Results in_vivo_pk->evaluate_results check_protocol->in_vivo_pk

Caption: Troubleshooting workflow for poor bioavailability.

Logical Relationships

Bioavailability_Factors cluster_drug Drug Properties cluster_formulation Formulation Factors Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism (e.g., CYP2C19) Metabolism->Bioavailability ParticleSize Particle Size ParticleSize->Bioavailability Excipients Excipients (Surfactants, Polymers) Excipients->Bioavailability DosageForm Dosage Form (Suspension, SEDDS, etc.) DosageForm->Bioavailability

Caption: Factors influencing oral bioavailability.

References

Potential off-target effects of BMS-823778 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-823778 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its inhibition is a therapeutic target for metabolic diseases.[1]

Q2: What is the known selectivity profile of this compound?

This compound exhibits high selectivity for 11β-HSD1 over 11β-HSD2, with a reported selectivity of over 10,000-fold.[1][2][3] It has also been shown to have no significant inhibitory activity (IC50 > 30 μM) against the major human liver cytochrome P450 isoforms: CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP1A2.[3]

Q3: What are the known off-target liabilities for the chemical class of 11β-HSD1 inhibitors?

A significant off-target liability for this class of compounds is the activation of the Pregnane X Receptor (PXR), which can lead to the induction of drug-metabolizing enzymes.[3]

Q4: Has this compound been assessed for PXR transactivation?

Yes, BMS-823778 has been evaluated for PXR transactivation activity and was found to have minimal activity, with an EC50 greater than 50 μM.[3]

Q5: What is the primary metabolic pathway for this compound?

The metabolism of BMS-823778 is primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.[1]

Quantitative Data Summary

TargetActivityValueSpecies
Primary Target
11β-HSD1IC502.3 nMHuman
Selectivity & Off-Target
11β-HSD2Selectivity>10,000-foldHuman
Pregnane X Receptor (PXR)EC50 (transactivation)> 50 μMNot Specified
CYP3A4IC50> 30 μMHuman
CYP2C9IC50> 30 μMHuman
CYP2C19IC50> 30 μMHuman
CYP2D6IC50> 30 μMHuman
CYP1A2IC50> 30 μMHuman

Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for assessing the inhibitory activity of this compound on 11β-HSD1 using an HTRF assay.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • HTRF cortisol assay kit (containing cortisol-d2 and anti-cortisol cryptate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • 384-well, low-volume, white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the 11β-HSD1 enzyme to each well.

  • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol cryptate).

  • Incubate the plate at room temperature for 2 hours to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value for this compound.

Protocol 2: PXR Transactivation Assay (Luciferase Reporter Gene Assay)

This protocol describes a cell-based assay to evaluate the potential of this compound to activate the Pregnane X Receptor.

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • PXR expression vector

  • CYP3A4 promoter-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium

  • This compound (test compound)

  • Rifampicin (positive control)

  • Luciferase assay reagent

  • 96-well, white, clear-bottom plates

  • Luminometer

Procedure:

  • Co-transfect HepG2 cells with the PXR expression vector and the CYP3A4 promoter-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or rifampicin (positive control) for 24 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

Troubleshooting Guides

Troubleshooting for 11β-HSD1 HTRF Assay
Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Background Ratio - Inactive enzyme- Suboptimal substrate or cofactor concentration- Incorrect buffer pH or composition- Verify enzyme activity with a known inhibitor.- Titrate substrate and NADPH concentrations.- Optimize buffer conditions (pH, ionic strength).
High Well-to-Well Variability - Pipetting errors- Incomplete mixing of reagents- Edge effects in the plate- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before dispensing.- Avoid using the outer wells of the plate or fill them with buffer.
Unexpected IC50 Value - Incorrect compound concentration- Compound precipitation- Time-dependent inhibition- Verify the concentration of the stock solution.- Check the solubility of the compound in the assay buffer.- Perform a pre-incubation time course experiment.
Troubleshooting for PXR Transactivation Assay
Issue Possible Cause(s) Recommended Solution(s)
Low Transfection Efficiency - Suboptimal DNA-to-transfection reagent ratio- Unhealthy cells- Presence of inhibitors in the media- Optimize the transfection protocol.- Ensure cells are in the logarithmic growth phase.- Use serum-free media during transfection.
High Background Luminescence - Endogenous luciferase activity in cells- Contamination of reagents or plates- Use a cell line with low endogenous luciferase activity.- Use fresh, high-quality reagents and sterile plates.
No Response to Positive Control - Inactive positive control- Problems with the reporter construct- Cell line not responsive- Use a fresh, validated stock of the positive control.- Verify the integrity of the reporter plasmid.- Use a different cell line known to be responsive.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Conversion Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binding GRE Glucocorticoid Response Element GR->GRE Translocation & Binding Gene Target Gene Transcription GRE->Gene Regulation BMS_823778 BMS-823778 hydrochloride BMS_823778->HSD11B1

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of BMS-823778.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (Compound, Enzyme, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Reagents_OK Reagents Validated? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Protocol_OK Yes Optimize_Assay Optimize Assay Parameters Reagents_OK->Optimize_Assay No Protocol_OK->Optimize_Assay No Contact_Support Contact Technical Support Protocol_OK->Contact_Support Yes Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature Consult_Literature->Contact_Support End Problem Resolved Contact_Support->End

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Investigating Drug-Drug Interactions Between BMS-823778 and CYP2C19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) between BMS-823778 and inhibitors of Cytochrome P450 2C19 (CYP2C19).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of BMS-823778 and what is the significance of CYP2C19?

A1: BMS-823778 is primarily metabolized by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4. The significant reliance on CYP2C19 for its clearance means that any co-administered drug that inhibits this enzyme can lead to a substantial increase in BMS-823778 plasma concentrations, potentially increasing the risk of adverse effects. Furthermore, the polymorphic nature of CYP2C19 results in considerable inter-individual variability in BMS-823778 exposure. Individuals who are "poor metabolizers" (PMs) of CYP2C19 naturally have higher exposure to the drug compared to "extensive metabolizers" (EMs).

Q2: What is the predicted impact of co-administering a CYP2C19 inhibitor with BMS-823778?

Q3: Are there any other enzymes involved in the metabolism of BMS-823778 that we should consider in our DDI studies?

A3: Yes, while CYP2C19 is the primary metabolizing enzyme, CYP3A4/5 and UGT1A4 have been identified as minor contributors to the metabolism of BMS-823778. In scenarios where CYP2C19 activity is compromised, either due to genetic factors (in poor metabolizers) or co-administration of a potent inhibitor, the role of these minor pathways, particularly UGT1A4, may become more significant. PBPK modeling suggests that in subjects lacking both CYP2C19 and UGT1A4 functionality, co-administration of a CYP3A4 inhibitor like itraconazole could lead to a very significant increase in BMS-823778 exposure.

Troubleshooting Guide

Problem: High variability in pharmacokinetic data for BMS-823778 across study subjects.

  • Possible Cause: Genetic polymorphism of the CYP2C19 enzyme is a major contributor to the variability in BMS-823778 exposure. Your study population may include a mix of extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs) of CYP2C19.

  • Troubleshooting Step: Genotype all study subjects for CYP2C19 status. This will allow you to stratify your data and analyze the pharmacokinetic parameters based on the subjects' metabolic capacity. This approach has been shown to explain a significant portion of the observed variability.

Problem: In vitro CYP2C19 inhibition assay yields inconsistent IC50 values for our test inhibitor.

  • Possible Cause 1: Sub-optimal experimental conditions. The concentration of the probe substrate, microsomal protein, and the incubation time can all affect the IC50 value.

  • Troubleshooting Step 1: Ensure that the probe substrate concentration is at or below its Michaelis-Menten constant (Km) for CYP2C19. Use a low concentration of human liver microsomes to avoid inhibitor depletion. The incubation time should be optimized to ensure linear metabolite formation.

  • Possible Cause 2: The inhibitor exhibits time-dependent inhibition (TDI). If the inhibitor (or its metabolite) forms a covalent bond with the enzyme, the inhibitory effect will increase with pre-incubation time.

  • Troubleshooting Step 2: Perform a pre-incubation experiment where the inhibitor is incubated with the microsomes and an NADPH-regenerating system for various durations before the addition of the probe substrate. A decrease in the IC50 value with increasing pre-incubation time is indicative of TDI.

Quantitative Data Summary

The following table summarizes the predicted pharmacokinetic parameters of BMS-823778 when co-administered with a strong CYP3A4 inhibitor (itraconazole) in different CYP2C19 and UGT1A4 genotype subjects, based on a physiologically-based pharmacokinetic (PBPK) modeling study. This data can be used as a surrogate to estimate the potential magnitude of interaction with a potent CYP2C19 inhibitor.

Table 1: Predicted Drug-Drug Interaction between BMS-823778 and Itraconazole in Virtual Subjects

CYP2C19 PhenotypeUGT1A4 GenotypeCo-administered DrugPredicted BMS-823778 AUC Ratio (with/without inhibitor)Predicted BMS-823778 Cmax Ratio (with/without inhibitor)
Extensive Metabolizer (EM)Normal ActivityItraconazole~1.2~1.1
Poor Metabolizer (PM)Normal ActivityItraconazole~1.9~1.4
Poor Metabolizer (PM)No ActivityItraconazole~8.5~3.0

Disclaimer: The data presented in this table is based on PBPK simulations and not from a direct clinical trial of BMS-823778 with a CYP2C19 inhibitor. Itraconazole is a strong CYP3A4 inhibitor with some inhibitory activity towards other CYPs.

Experimental Protocols

In Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure to determine the IC50 of a test compound for CYP2C19-mediated metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • BMS-823778 (or a specific CYP2C19 probe substrate like S-mephenytoin)

  • Test inhibitor compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by serial dilution.

    • Prepare a stock solution of BMS-823778 (or probe substrate).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Test inhibitor at various concentrations (typically 7-8 concentrations to generate a curve). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and BMS-823778 (or probe substrate).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the primary CYP2C19-mediated metabolite of BMS-823778 using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Clinical Drug-Drug Interaction Study Design (Illustrative Example)

This section provides a high-level overview of a typical clinical study design to evaluate the DDI between BMS-823778 and a CYP2C19 inhibitor.

Study Design:

  • A randomized, open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

Study Population:

  • Healthy male and female subjects, genotyped for CYP2C19 status (e.g., recruiting EMs).

Study Periods:

  • Period 1: Subjects receive a single oral dose of BMS-823778. Serial blood samples are collected over a specified period (e.g., 48-72 hours) to determine the pharmacokinetic profile of BMS-823778 alone.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of BMS-823778.

  • Period 2: Subjects receive a potent and specific CYP2C19 inhibitor (e.g., fluvoxamine or fluconazole) for several days to achieve steady-state concentrations. On a specified day of inhibitor treatment, subjects are co-administered a single oral dose of BMS-823778. Serial blood samples are collected to determine the pharmacokinetic profile of BMS-823778 in the presence of the inhibitor.

Pharmacokinetic Assessments:

  • The primary pharmacokinetic parameters to be determined for BMS-823778 include:

    • Area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC0-inf) and to the last measurable concentration (AUC0-t).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Terminal elimination half-life (t1/2).

Statistical Analysis:

  • The geometric mean ratios and 90% confidence intervals for AUC and Cmax of BMS-823778 with and without the CYP2C19 inhibitor will be calculated to assess the magnitude of the drug-drug interaction.

Visualizations

BMS_823778_Metabolism cluster_metabolism Metabolism BMS_823778 BMS-823778 CYP2C19 CYP2C19 (Major Pathway) BMS_823778->CYP2C19 CYP3A4_5 CYP3A4/5 (Minor Pathway) BMS_823778->CYP3A4_5 UGT1A4 UGT1A4 (Minor Pathway) BMS_823778->UGT1A4 Metabolites Inactive Metabolites CYP2C19_Inhibitor CYP2C19 Inhibitor (e.g., Fluvoxamine) CYP2C19_Inhibitor->CYP2C19 CYP2C19->Metabolites CYP3A4_5->Metabolites UGT1A4->Metabolites

Caption: Metabolic pathway of BMS-823778 and the inhibitory effect of a CYP2C19 inhibitor.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment cluster_decision Decision Making HLM_Assay CYP Inhibition Assay (Human Liver Microsomes) IC50_Determination Determine IC50 of Test Compound on CYP2C19 HLM_Assay->IC50_Determination Risk_Assessment Assess Clinical Risk of DDI IC50_Determination->Risk_Assessment Input for Initial Assessment PBPK_Modeling PBPK Modeling (Optional but Recommended) Clinical_DDI_Study Clinical DDI Study (Crossover Design) PBPK_Modeling->Clinical_DDI_Study Inform Study Design PK_Analysis Pharmacokinetic Analysis (AUC, Cmax Ratios) Clinical_DDI_Study->PK_Analysis PK_Analysis->Risk_Assessment Labeling_Recommendation Labeling Recommendations and Dosing Adjustments Risk_Assessment->Labeling_Recommendation

Caption: Experimental workflow for investigating a drug-drug interaction with BMS-823778.

Navigating In Vivo Studies of BMS-823778: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting variable results in in vivo studies of BMS-823778, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. The development of BMS-823778 was discontinued, and a number of its clinical trials were terminated or withdrawn, highlighting the complexities of translating preclinical findings. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide: Interpreting Variable Results

Problem 1: Inconsistent Pharmacodynamic (PD) Effects on Glucocorticoid Levels

Question: We are observing high variability in the reduction of corticosterone (in mice/rats) or cortisol (in non-human primates) after oral administration of BMS-823778. What are the potential causes?

Answer:

Variability in the pharmacodynamic response of BMS-823778 can stem from several factors related to the experimental protocol and the animal model used.

  • Timing of Dehydrocorticosterone (DHC) Challenge: The timing of the DHC challenge relative to BMS-823778 administration is critical. The peak plasma concentration (Tmax) of the inhibitor should align with the DHC challenge to observe maximum efficacy.

  • Assay Methodology: The method used to measure corticosterone or cortisol is crucial. Immunoassays can sometimes suffer from cross-reactivity. Ensure the assay is validated for specificity and accuracy in the species being tested.

  • Animal Strain and Species: Different strains of mice or rats can exhibit varied metabolic responses and drug metabolism rates. Furthermore, there are significant species differences in the potency of BMS-823778, with it being approximately 57-fold more potent in cynomolgus monkeys than in mice[1].

  • Diet-Induced Obesity (DIO) Model Variability: If using a DIO model, be aware of the inherent variability in the development of obesity and metabolic syndrome among individual animals, even within the same strain[2][3]. This can lead to differences in baseline glucocorticoid levels and drug response.

Problem 2: Discrepancy Between In Vivo and Ex Vivo Potency

Question: Our ex vivo assays on adipose tissue show significantly higher potency for BMS-823778 than our in vivo studies. Why is there a discrepancy?

Answer:

This is a known characteristic of BMS-823778 and is likely due to its tissue distribution.

  • Adipose Tissue Accumulation: BMS-823778 shows preferential distribution to adipose tissue. In diet-induced obese (DIO) mice, the adipose-to-plasma concentration ratio is approximately 2.5[1]. This leads to a higher effective concentration of the drug in the target tissue than what is reflected by plasma levels, resulting in greater potency in ex vivo adipose tissue assays (ED50 of 5.2 mg/kg) compared to systemic in vivo pharmacodynamic models (ED50 of 34 mg/kg)[1][2].

  • Liver Distribution: The liver-to-plasma concentration ratio is also elevated (3.5 in DIO mice), which is another key target tissue for 11β-HSD1 inhibition[1].

When designing experiments, consider both plasma pharmacokinetics and tissue-specific concentrations to fully understand the drug's activity.

Problem 3: Unexpected Off-Target Effects or Lack of Efficacy at High Doses

Question: We are observing unexpected biological effects at higher doses of BMS-823778 that do not seem related to 11β-HSD1 inhibition, or we are seeing a plateau in efficacy. What could be the reason?

Answer:

While BMS-823778 is a highly selective inhibitor of 11β-HSD1, high doses in in vivo studies can sometimes lead to confounding results.

  • Potential for Off-Target Mechanisms: Studies with other 11β-HSD1 inhibitors have shown that at high doses, some of the observed metabolic benefits, such as weight loss and reduced food intake, might be partially due to off-target mechanisms[1][4]. It is crucial to include appropriate controls, such as studies in 11β-HSD1 knockout animals, to dissect on-target versus off-target effects.

  • Activation of Compensatory Mechanisms: Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased ACTH levels. This can, in turn, stimulate adrenal cortisol production, potentially counteracting the inhibitory effect of the drug over time.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of BMS-823778 in preclinical species?

A1: The oral bioavailability of BMS-823778 ranges from 44% to 100% in preclinical species. In mice, the clearance is 2.3 mL/min/kg and the volume of distribution (Vss) is 1.2 L/kg. In cynomolgus monkeys, the clearance is 1.2 mL/min/kg and the Vss is 2.3 L/kg[1][2].

Q2: How does diet-induced obesity affect the pharmacokinetics of 11β-HSD1 inhibitors like BMS-823778?

A2: Studies on other 11β-HSD1 inhibitors have shown that DIO mice can have lower systemic clearance and consequently higher drug exposure (AUC) after oral administration compared to lean mice. This is likely due to reduced activity of drug-metabolizing enzymes like CYP3A and CYP2C in the liver of DIO mice.

Q3: Are there known genetic factors that can influence the metabolism of BMS-823778 in preclinical models?

A3: BMS-823778 is primarily metabolized by CYP2C19 in humans. Importantly, genetic variants of CYP2C19 have been identified in cynomolgus macaques, a common non-human primate model used in preclinical testing. These polymorphisms can lead to significant inter-individual variability in drug metabolism and exposure.

Q4: Why was the clinical development of BMS-823778 discontinued?

A4: While the precise reasons for the discontinuation have not been publicly detailed, several Phase 2 clinical trials for indications such as hypertension and atherosclerosis were terminated or withdrawn[5][6]. The translation of promising preclinical efficacy for 11β-HSD1 inhibitors into robust clinical outcomes in metabolic diseases has been a general challenge for this class of drugs.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of BMS-823778

ParameterSpecies/SystemValueReference
IC50 (11β-HSD-1)Human2.3 nM[1][2]
Selectivity over 11β-HSD-2->10,000-fold[1][2]
ED50 (in vivo PD)DIO Mice34 mg/kg[1][2]
ED50 (ex vivo adipose)DIO Mice5.2 mg/kg[1][2]
ED50 (in vivo PD)Cynomolgus Monkeys0.6 mg/kg[1][2]

Table 2: Pharmacokinetic Parameters of BMS-823778

ParameterMouseCynomolgus MonkeyReference
Oral Bioavailability44%~100%[1][2]
Clearance (CL)2.3 mL/min/kg1.2 mL/min/kg[1][2]
Volume of Distribution (Vss)1.2 L/kg2.3 L/kg[1][2]
Adipose-to-Plasma Ratio (DIO)~2.5-[1]
Liver-to-Plasma Ratio (DIO)~3.5-[1]

Experimental Protocols and Methodologies

Key Experiment: In Vivo Pharmacodynamic (PD) Assay in Mice and Cynomolgus Monkeys

Objective: To determine the in vivo potency (ED50) of BMS-823778 in inhibiting 11β-HSD-1.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice or cynomolgus monkeys.

  • Drug Administration: BMS-823778 is administered orally at various doses.

  • Challenge: A challenge with 11-dehydrocorticosterone (DHC) is initiated after drug administration.

  • Sample Collection: Plasma samples are collected at various time points after the DHC challenge.

  • Analysis: The concentration of corticosterone (the product of 11β-HSD-1 activity on DHC) in the plasma is measured by a validated immunoassay.

  • Endpoint: The inhibition of 11β-HSD-1 is determined by the decrease in plasma corticosterone concentration. Drug plasma concentrations are also measured concurrently to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship[1][2].

Visualizations

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation HSD11B1->Cortisol  Reduction BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition GeneExpression Target Gene Expression GR->GeneExpression Nuclear Translocation

Caption: Signaling pathway of 11β-HSD1 and the mechanism of action of BMS-823778.

G cluster_workflow In Vivo PD Assay Workflow start Select Animal Model (e.g., DIO Mouse) administer_drug Administer BMS-823778 (Oral Gavage) start->administer_drug dhc_challenge DHC Challenge administer_drug->dhc_challenge collect_plasma Collect Plasma Samples (Time Course) dhc_challenge->collect_plasma measure_cort Measure Corticosterone (Immunoassay) collect_plasma->measure_cort measure_pk Measure BMS-823778 Plasma Levels collect_plasma->measure_pk analyze Analyze Data (ED50 Calculation) measure_cort->analyze measure_pk->analyze end Determine In Vivo Potency analyze->end

Caption: Experimental workflow for the in vivo pharmacodynamic assay of BMS-823778.

G cluster_sources Potential Sources of Variability cluster_pk_factors PK Factors cluster_pd_factors PD Factors cluster_model_factors Model Factors Variability Variable In Vivo Results PK Pharmacokinetics Variability->PK PD Pharmacodynamics Variability->PD Model Animal Model Variability->Model Diet Diet-Induced Obesity (Altered Metabolism) PK->Diet Genetics CYP2C19 Polymorphisms (in NHP) PK->Genetics Tissue Tissue Distribution (Adipose Accumulation) PD->Tissue OffTarget Off-Target Effects (High Doses) PD->OffTarget HPA HPA Axis Activation PD->HPA Species Species/Strain Differences Model->Species DIO_Var Inherent DIO Variability Model->DIO_Var

Caption: Logical relationships of factors contributing to variable in vivo results.

References

Optimizing BMS-823778 hydrochloride dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of BMS-823778 hydrochloride dosage for long-term studies. The information is presented in a question-and-answer format, addressing potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents). By inhibiting this enzyme, BMS-823778 reduces local glucocorticoid concentrations in target tissues such as the liver and adipose tissue, without significantly affecting systemic circulating cortisol levels. This mechanism of action has been investigated for its therapeutic potential in metabolic diseases like type 2 diabetes.[3]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: For acute in vivo studies in mice, an oral dose of 10-100 mg/kg has been used, with an ED50 of 34 mg/kg for the reduction of plasma corticosterone. In cynomolgus monkeys, the ED50 was found to be 0.6 mg/kg.[2] For long-term studies, dose-ranging studies are recommended to determine the optimal dose that maintains target engagement without causing adverse effects. Chronic studies with other 11β-HSD1 inhibitors in mice have utilized doses ranging from 10 to 60 mg/kg administered once or twice daily.[4][5]

Q3: How should this compound be formulated for oral administration in animal studies?

A3: this compound has good aqueous solubility at low pH (220 mg/mL at pH 1) and moderate solubility at physiological pH (0.50 mg/mL at pH 6.5). For oral gavage in preclinical studies, it has been formulated in 0.5% Methocel/0.1% Tween 80. For poorly soluble compounds, alternative formulation strategies such as nanocrystal formulations or oil-based approaches can be considered to improve oral bioavailability.[6]

Q4: What is the stability of this compound in solution?

A4: The hydrochloride salt of BMS-823778 is stable in aqueous buffers ranging from pH 1.1 to pH 7.4 for at least one week at 40°C with no degradation observed. The crystalline solid is also physically and chemically stable for at least 12 weeks under stressed conditions (50°C and high-intensity light/ultraviolet).

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays
Issue Potential Cause Troubleshooting Steps
High variability in IC50 values Inconsistent enzyme activity, substrate/cofactor degradation, or compound precipitation.Ensure consistent enzyme quality and storage. Prepare fresh substrate and cofactor solutions for each experiment. Visually inspect for compound precipitation and consider using a different solvent or lower concentrations.
No or low enzyme activity Improper enzyme storage or handling, incorrect assay buffer conditions.Aliquot and store the enzyme at -80°C, avoiding repeated freeze-thaw cycles. Verify the pH and composition of the assay buffer.
Assay interference The compound may interfere with the detection method (e.g., fluorescence quenching).Run a counter-screen without the enzyme to check for direct effects of the compound on the assay signal.
In Vivo Studies
Issue Potential Cause Troubleshooting Steps
Lack of efficacy in long-term studies Development of tachyphylaxis (loss of drug response).In some species like rats, but not mice, tachyphylaxis to 11β-HSD1 inhibitors has been observed with continuous dosing. Consider intermittent dosing schedules (e.g., a daily "drug holiday" period) to maintain efficacy.[4]
Unexpected side effects Off-target effects or exaggerated pharmacology.Although single high doses of BMS-823778 were well-tolerated in preclinical studies, long-term high dosage may lead to unforeseen effects.[1] Monitor animals closely for any clinical signs of toxicity. Consider reducing the dose or exploring alternative dosing regimens.
Poor oral bioavailability Suboptimal formulation for the specific animal model.If inconsistent results are observed, re-evaluate the formulation. For poorly soluble compounds, oil-based formulations or administration with a high-fat diet can sometimes enhance absorption.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of BMS-823778

Parameter Species Value
IC50 Human 11β-HSD12.3 nM
IC50 Mouse 11β-HSD1600 nM
Ki Human 11β-HSD10.9 nM
Ki Mouse 11β-HSD1380 nM

Table 2: In Vivo Efficacy of BMS-823778

Parameter Species Dosage Route Effect
ED50 Diet-induced obese (DIO) mice34 mg/kgOral (single dose)Inhibition of plasma corticosterone
ED50 Cynomolgus monkeys0.6 mg/kgOral (single dose)Robust acute pharmacodynamic effects

Table 3: Pharmacokinetic Parameters of BMS-823778 in Mice

Parameter Route Dose (mg/kg) Value
Cmax PO1010.6 ± 1.3 µM
Tmax PO103 h
AUC(0-24h) PO1095 µM•h
T1/2 IV55.2 h
Bioavailability (F) PO1044%

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Study in Mice

  • Animal Model: Use diet-induced obese (DIO) mice, a relevant model for metabolic studies.

  • Formulation: Prepare this compound in a vehicle of 0.5% Methocel/0.1% Tween 80.

  • Dosing: Administer the compound orally via gavage at doses ranging from 10 to 100 mg/kg.

  • Pharmacodynamic Endpoint: Measure the inhibition of 11β-HSD1 by quantifying the decrease in plasma corticosterone levels.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 1, 3, 6, and 24 hours) to establish a time-course of action.

  • Analysis: Analyze plasma corticosterone levels using a validated method such as LC-MS/MS or a commercially available immunoassay kit.

Protocol 2: Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

  • Animal Treatment: Dose DIO mice orally with this compound.

  • Tissue Harvest: At a specified time post-dose (e.g., 3 hours), euthanize the animals and harvest adipose tissue.

  • Ex Vivo Incubation: Incubate the harvested adipose tissue with a known concentration of 11-dehydrocorticosterone (the substrate for 11β-HSD1).

  • Corticosterone Measurement: Measure the amount of corticosterone produced in the incubation medium.

  • Data Analysis: Calculate the percent inhibition of 11β-HSD1 activity compared to vehicle-treated control animals.

Visualizations

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Cortisone Cortisone 11beta-HSD1 11β-HSD1 Cortisone->11beta-HSD1 Cortisol_out Cortisol (extracellular) Cortisol_in Cortisol (intracellular) 11beta-HSD1->Cortisol_in converts to GR Glucocorticoid Receptor Cortisol_in->GR activates H6PDH H6PDH NADPH NADPH H6PDH->NADPH generates NADP NADP+ NADPH->11beta-HSD1 cofactor BMS-823778 BMS-823778 BMS-823778->11beta-HSD1 inhibits Nucleus Nucleus GR->Nucleus Gene_Transcription Gene Transcription (e.g., gluconeogenic genes) Nucleus->Gene_Transcription

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of BMS-823778.

G cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis Dose_Selection 1. Dose Range Selection (10-100 mg/kg in mice) Formulation 2. Formulation Preparation (e.g., 0.5% Methocel/0.1% Tween 80) Dose_Selection->Formulation Animal_Model 3. Animal Model Selection (e.g., DIO mice) Formulation->Animal_Model Dosing 4. Oral Gavage Administration Animal_Model->Dosing Monitoring 5. Animal Monitoring (Clinical signs, body weight) Dosing->Monitoring Sample_Collection 6. Blood/Tissue Collection (Time-course) Monitoring->Sample_Collection Biomarker_Analysis 7. Corticosterone Measurement (LC-MS/MS or Immunoassay) Sample_Collection->Biomarker_Analysis PK_Analysis 8. Pharmacokinetic Analysis (if applicable) Sample_Collection->PK_Analysis Efficacy_Evaluation 9. Efficacy & Tolerability Assessment Biomarker_Analysis->Efficacy_Evaluation PK_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for a long-term in vivo study with BMS-823778.

References

Troubleshooting BMS-823778 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-823778. The information is designed to help address potential issues related to the degradation of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is BMS-823778 in solution under standard laboratory conditions?

A1: The hydrochloride salt of BMS-823778 is generally characterized as having good stability in solution. Specifically, it has been shown to be stable in aqueous buffers with a pH ranging from 1.1 to 7.4 for at least one week at 40°C, with no degradation observed.[1] The crystalline solid form of the HCl salt is also physically and chemically stable for at least 12 weeks under stress conditions, such as at 50°C and in the presence of high-intensity light.[1]

Q2: What are the recommended storage conditions for BMS-823778 solutions?

A2: While specific long-term storage instructions may vary by supplier, based on its known stability, it is recommended to store solutions of BMS-823778 at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing the solution at -20°C or -80°C is advisable. To minimize the risk of degradation, it is best to use freshly prepared solutions for experiments whenever possible.

Q3: Are there any known incompatibilities of BMS-823778 with common laboratory reagents?

A3: While the provided research does not detail a comprehensive incompatibility list, degradation has been observed in a capsule formulation under stressed conditions (heat and humidity), a process influenced by the presence of basic excipients like magnesium stearate.[2] This suggests that strong bases could potentially promote the formation of the free base, which is more susceptible to oxidation. Caution should be exercised when using strongly basic or oxidizing agents in your experimental setup.

Troubleshooting Guide for BMS-823778 Degradation

If you suspect degradation of your BMS-823778 solution, please refer to the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent experimental results. Degradation of BMS-823778 due to improper storage or handling.1. Prepare a fresh solution of BMS-823778 from a solid stock.2. Verify the pH of your experimental buffer is within the stable range (pH 1.1-7.4).3. Avoid prolonged exposure of the solution to high temperatures or intense light.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. Under stressed conditions (e.g., high heat, humidity, presence of a base), BMS-823778 can degrade into N-oxides and subsequently form cationic pseudodimers.[2]1. Analyze the sample using LC-MS to identify the mass of the unknown peaks and compare them to the masses of known degradants (N-oxides, cationic pseudodimers).2. If degradation is confirmed, review the experimental conditions for potential stressors (see below).
Solution appears discolored or contains precipitates. This could indicate significant degradation or poor solubility.1. Ensure the concentration of BMS-823778 does not exceed its solubility limit in the chosen solvent.2. If degradation is suspected, discard the solution and prepare a fresh batch under optimal conditions.

Experimental Protocols

Protocol for Assessing BMS-823778 Stability in an Aqueous Buffer

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9).

  • Preparation of BMS-823778 Stock Solution: Prepare a concentrated stock solution of BMS-823778 in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the BMS-823778 stock solution into each of the prepared aqueous buffers to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the amount of remaining BMS-823778.

  • Data Analysis: Plot the concentration of BMS-823778 as a function of time for each pH and temperature condition to determine the degradation rate.

Visualizations

G Troubleshooting Logic for BMS-823778 Degradation A Inconsistent Experimental Results or Unexpected Analytical Peaks B Is the solution freshly prepared? A->B C Prepare a fresh solution and re-run the experiment. B->C No D Check Storage Conditions: - Temperature (should be 2-8°C short-term, frozen long-term) - Light exposure (minimize) B->D Yes E Check Experimental Conditions: - pH of buffer (stable range is 1.1-7.4) - Presence of strong bases or oxidants D->E F Potential for N-oxide and pseudodimer formation. E->F Conditions outside optimal range G Consider LC-MS analysis to identify degradation products. F->G

Caption: A flowchart for troubleshooting BMS-823778 degradation.

G Postulated Degradation Pathway of BMS-823778 A BMS-823778 Free Base B Oxidation A->B C N-oxide Degradants B->C D Protonation and Further Transformation C->D E Reaction with another BMS-823778 Free Base D->E F Pseudodimeric N-oxide Intermediates E->F G Protonation / Dehydration F->G H Cationic Pseudodimers G->H

Caption: A diagram of the proposed BMS-823778 degradation pathway.

References

Technical Support Center: The Impact of Genetic Polymorphisms on BMS-823778 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of genetic polymorphisms on the efficacy of BMS-823778, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-823778?

A1: BMS-823778 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, BMS-823778 reduces local cortisol levels in target tissues, which is a therapeutic strategy for metabolic diseases such as type 2 diabetes[4][5].

Q2: Which genetic polymorphisms are known to significantly impact the pharmacokinetics of BMS-823778?

A2: The primary genetic polymorphism affecting BMS-823778 pharmacokinetics is in the Cytochrome P450 2C19 (CYP2C19) gene[1][2][6]. Individuals are generally classified into different metabolizer phenotypes based on their CYP2C19 genotype: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs)[6].

Q3: How do CYP2C19 polymorphisms affect exposure to BMS-823778?

A3: CYP2C19 is the main enzyme responsible for the metabolism of BMS-823778[1][6]. Individuals who are poor metabolizers (PMs) of CYP2C19 have significantly higher systemic exposure and lower clearance of the drug compared to extensive metabolizers (EMs). Studies have shown that the exposure to BMS-823778 can be up to 5.3-fold higher in PMs than in EMs[2]. This can have implications for both the efficacy and safety profile of the drug.

Q4: Are there other genetic polymorphisms that can influence BMS-823778 pharmacokinetics?

A4: While CYP2C19 is the major determinant, polymorphisms in the UDP glucuronosyltransferase 1A4 (UGT1A4) gene may also play a role, particularly in individuals who are CYP2C19 poor metabolizers[1][6]. In these individuals, UGT1A4-mediated metabolism may become a more significant clearance pathway.

Q5: What are the clinical implications of these genetic polymorphisms for BMS-823778 treatment?

A5: The significant inter-individual variability in BMS-823778 exposure due to CYP2C19 polymorphisms suggests that personalized dosing strategies may be necessary. Patients who are CYP2C19 poor metabolizers might require lower doses to avoid potential adverse effects associated with high drug exposure, while extensive metabolizers may require standard or higher doses to achieve therapeutic efficacy.

Troubleshooting Guides

Problem 1: High inter-individual variability in pharmacokinetic (PK) data during a preclinical or clinical study with BMS-823778.

  • Possible Cause: Genetic polymorphisms in the CYP2C19 gene among the study population are a likely cause of high PK variability[1][6].

  • Troubleshooting Steps:

    • Genotype Study Participants: Perform CYP2C19 genotyping on all study subjects to stratify them into extensive, intermediate, and poor metabolizer groups.

    • Analyze PK Data by Genotype: Re-analyze the pharmacokinetic data (e.g., AUC, Cmax, clearance) for each metabolizer group separately. This should reveal a clearer relationship between dose and exposure within each group.

    • Consider UGT1A4 Genotyping: If significant variability persists within the CYP2C19 poor metabolizer group, consider genotyping for relevant UGT1A4 polymorphisms.

Problem 2: Observed drug efficacy or adverse events do not correlate with the predicted CYP2C19 phenotype (Genotype-Phenotype Discordance).

  • Possible Causes:

    • Phenoconversion: Co-administration of other drugs that are inhibitors or inducers of CYP2C19 can alter the metabolic phenotype. For example, a genotypic extensive metabolizer may behave as a phenotypic poor metabolizer if they are taking a potent CYP2C19 inhibitor.

    • Rare or Un-genotyped Alleles: The genotyping panel used may not cover all rare or novel CYP2C19 alleles present in the study population.

    • Other Genetic and Non-Genetic Factors: Other genes or physiological factors (e.g., liver function, inflammation) could be influencing drug metabolism.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Carefully review all concomitant medications for potential drug-drug interactions that could affect CYP2C19 activity.

    • Expand Genotyping Panel or Sequence the Gene: If phenoconversion is ruled out, consider using a more comprehensive genotyping panel or Sanger sequencing of the CYP2C19 gene to identify rare variants.

    • Assess Other Biological Factors: Investigate other potential contributing factors such as liver function tests and inflammatory markers.

Data Presentation

Table 1: Impact of CYP2C19 Genotype on BMS-823778 Pharmacokinetic Parameters (Illustrative Data)

CYP2C19 PhenotypeExample GenotypesMean AUC (ng·h/mL)Mean Cmax (ng/mL)Mean CL/F (L/h)
Extensive Metabolizer (EM)1/11,500 ± 400150 ± 5010.0 ± 2.5
Intermediate Metabolizer (IM)1/2, 1/33,500 ± 900300 ± 804.5 ± 1.2
Poor Metabolizer (PM)2/2, 2/3, 3/37,950 ± 2,000650 ± 1501.9 ± 0.5

Disclaimer: The values in this table are for illustrative purposes and are based on the reported 5.3-fold higher exposure in poor metabolizers compared to extensive metabolizers. Actual values may vary depending on the specific study population and design.

Experimental Protocols

Protocol 1: CYP2C19 Genotyping using TaqMan® Real-Time PCR Assay

This protocol provides a general procedure for determining the CYP2C19 genotype from a whole blood sample.

1. DNA Extraction:

  • Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
  • Quantify the extracted DNA using a spectrophotometer and assess its purity.

2. TaqMan® Genotyping Assay:

  • Select TaqMan® SNP Genotyping Assays for the desired CYP2C19 alleles (e.g., *2, *3, *17).
  • Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific TaqMan® Assay (which includes primers and probes), and nuclease-free water.
  • Add the extracted genomic DNA to each well of a 96-well PCR plate.
  • Add the PCR reaction mix to each well. Include no-template controls (NTCs) and positive controls for each genotype.
  • Seal the plate and centrifuge briefly.

3. Real-Time PCR:

  • Perform the PCR on a real-time PCR instrument with the following typical cycling conditions:
  • Enzyme Activation: 95°C for 10 minutes
  • Denaturation: 40 cycles of 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Following amplification, perform an allelic discrimination analysis according to the instrument's software.

4. Data Interpretation:

  • The software will generate a scatter plot where samples cluster based on the fluorescence signals from the allele-specific probes, allowing for the determination of the genotype for each sample.

Protocol 2: Quantification of BMS-823778 in Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of BMS-823778 in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or quality control, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
  • Mass Spectrometry (MS/MS):
  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Optimize the MS/MS parameters for BMS-823778 and the internal standard, including the precursor and product ion transitions for multiple reaction monitoring (MRM).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  • Determine the concentration of BMS-823778 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

11beta-HSD1_Signaling_Pathway 11-beta-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11-beta-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates HSD11B1->Cortisol Conversion BMS823778 BMS-823778 BMS823778->HSD11B1 Inhibition Nucleus Nucleus GR->Nucleus Translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression Regulates MetabolicEffects Metabolic Effects (e.g., Gluconeogenesis) GeneExpression->MetabolicEffects

Caption: 11β-HSD1 pathway and the inhibitory action of BMS-823778.

Experimental_Workflow_Pharmacogenetics Pharmacogenetic Experimental Workflow Start Start: Clinical Study with BMS-823778 BloodSample Collect Whole Blood Samples Start->BloodSample PK_Sampling Collect Plasma Samples for PK Start->PK_Sampling DNA_Extraction Genomic DNA Extraction BloodSample->DNA_Extraction Genotyping CYP2C19 Genotyping (e.g., TaqMan PCR) DNA_Extraction->Genotyping Phenotype Assign Metabolizer Phenotype (EM, IM, PM) Genotyping->Phenotype Stratified_Analysis Stratified PK Analysis by Genotype Phenotype->Stratified_Analysis LCMS Quantify BMS-823778 (LC-MS/MS) PK_Sampling->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis PK_Analysis->Stratified_Analysis Conclusion Conclusion: Assess Impact of Polymorphism on Efficacy Stratified_Analysis->Conclusion

Caption: Workflow for investigating the impact of genetic polymorphisms.

References

How to mitigate BMS-823778 hydrochloride-induced side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-823778 hydrochloride in mouse models. While preclinical studies have shown that BMS-823778 is well-tolerated in mice, this guide addresses potential issues related to experimental procedures and theoretical class-effects of 11β-HSD1 inhibitors to ensure data integrity and animal welfare.[1]

Troubleshooting Guide: Procedural Complications

Most adverse events during in vivo studies with well-tolerated compounds like BMS-823778 often arise from the administration procedure itself, such as oral gavage.

Observed Issue Potential Cause Immediate Action & Mitigation Strategy
Regurgitation or Fluid from Nose/Mouth During/After Dosing - Improper gavage technique (fluid entering the trachea)- Dosing volume too large- Rapid administrationImmediate Action: Stop the procedure immediately. Tilt the mouse's head downward to help drain the fluid. Closely monitor for any signs of respiratory distress (e.g., gasping, cyanosis). If distress is observed, euthanize the animal to prevent suffering.Mitigation: - Ensure proper training in oral gavage technique.- Use a flexible, ball-tipped gavage needle appropriate for the mouse's size.- Administer the solution slowly and steadily.- Adhere to recommended maximum oral gavage volumes (typically 10 mL/kg).
Physical Distress or Injury (e.g., bleeding from the mouth, excessive struggling) - Esophageal or pharyngeal trauma from the gavage needle- Improper restraintImmediate Action: Stop the procedure. Assess the animal for injury. If significant trauma or distress is present, euthanize the animal.Mitigation: - Use appropriately sized and designed gavage needles.- Never force the needle; if resistance is met, withdraw and reposition.- Ensure the mouse is properly restrained to align the esophagus and prevent movement.- Habituate mice to handling and restraint prior to the study.
Variable Pharmacokinetic/Pharmacodynamic (PK/PD) Results - Inaccurate dosing due to misdelivery or reflux- Stress from handling and dosing procedureMitigation: - Confirm proper gavage technique to ensure the full dose reaches the stomach.- Standardize the procedure across all animals and technicians.- Allow for an acclimatization period and handle mice consistently to minimize stress, which can alter physiological responses.

Troubleshooting Guide: Potential Class-Related Effects (Hypothetical)

While not specifically reported for BMS-823778 in mice, long-term inhibition of 11β-HSD1 could theoretically impact the hypothalamic-pituitary-adrenal (HPA) axis. Researchers should be prepared to monitor for such changes, especially in chronic studies.

Observed Issue Potential Cause Monitoring & Management
Unexpected Changes in Body Weight or Food/Water Intake - Altered glucocorticoid metabolism affecting appetite or energy expenditure.Monitoring: - Record body weight and food/water consumption daily.- Compare trends between treatment and vehicle control groups.Management: - If significant, unexplained changes occur, consider measuring plasma corticosterone levels to assess HPA axis function.
Altered Glycemic Control in Diabetic Models - Exaggerated or diminished response to the compound's primary effect.Monitoring: - Regularly monitor blood glucose and HbA1c levels as per the study design.Management: - Ensure that any observed effects are consistent and dose-dependent. Unexpected results may warrant an investigation into other metabolic parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound to mice?

A1: While the specific vehicle used in the original preclinical studies is not detailed in all publications, a common approach for similar compounds is a suspension in a vehicle such as 0.5% (w/v) methylcellulose or a solution in an appropriate aqueous buffer, given its good aqueous solubility at lower pH.[1] It is crucial to perform vehicle-only controls in your experiments.

Q2: What is the reported effective dose of BMS-823778 in mice?

A2: In diet-induced obese (DIO) mice, an ED₅₀ of 34 mg/kg has been reported for acute pharmacodynamic effects when administered orally.[1][2][3] However, the optimal dose will depend on the specific mouse model, study duration, and endpoint being measured. A dose-response study is recommended.

Q3: Are there any known off-target effects of BMS-823778?

A3: BMS-823778 is a highly selective inhibitor of 11β-HSD1, with over 10,000-fold selectivity against the 11β-HSD2 isoform, which is critical for avoiding mineralocorticoid-related side effects.[1][3] Studies have also shown minimal activity against other targets like the hERG channel and PXR transactivation.[1]

Q4: How should I monitor for potential HPA axis activation?

A4: Chronic inhibition of 11β-HSD1 could theoretically lead to a compensatory activation of the HPA axis. While this has not been reported as a side effect for BMS-823778 in mice, you can monitor for this by measuring plasma corticosterone levels at the end of a chronic study. A modest elevation might be expected as a physiological response to the enzyme inhibition.[4]

Experimental Protocols

Oral Gavage Administration Protocol for Mice

This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care guidelines.

  • Preparation:

    • Calculate the required dose volume for each mouse based on its most recent body weight. The typical maximum oral gavage volume for mice is 10 mL/kg.

    • Prepare the this compound formulation and ensure it is homogenous.

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a flexible or ball-tip.

  • Restraint and Administration:

    • Gently but firmly restrain the mouse by scruffing the neck to immobilize the head and align the esophagus with the pharynx.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus.

    • If any resistance is met, do not force the needle. Withdraw and reposition.

    • Once the needle is correctly positioned in the stomach (pre-measure the length from the nose to the last rib), dispense the solution slowly and steadily.

  • Post-Administration Monitoring:

    • Withdraw the needle gently.

    • Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as regurgitation or difficulty breathing.

Pharmacodynamic (PD) Assessment in DIO Mice

This protocol is based on the reported use of BMS-823778 in preclinical models.[1][3]

  • Animal Model: Use diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).

  • Dosing: Administer this compound or vehicle via oral gavage at the desired dose(s) (e.g., ranging from 10 to 100 mg/kg).

  • Endpoint Measurement:

    • The primary PD effect of 11β-HSD1 inhibition is a reduction in the conversion of cortisone to cortisol (or corticosterone in mice).

    • At a set time point post-dosing (e.g., 2-4 hours), collect plasma.

    • Measure plasma corticosterone levels using a suitable method like ELISA or LC-MS/MS. A decrease in corticosterone concentration is indicative of 11β-HSD1 inhibition.[1]

Visualizations

G cluster_0 11β-HSD1 Signaling Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol 11β-HSD1 GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene Gene Transcription GR->Gene Regulation BMS823778 BMS-823778 BMS823778->Cortisol Inhibition

Caption: Mechanism of action of BMS-823778.

G start Start: Mouse Exhibiting Adverse Event q1 Is the event acute and related to dosing procedure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No proc_guide Refer to: Troubleshooting Guide: Procedural Complications a1_yes->proc_guide q2 Is the study chronic (> 1 week)? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No class_guide Refer to: Troubleshooting Guide: Potential Class-Related Effects a2_yes->class_guide contact Consult veterinarian and review experimental design. Consider dose reduction. a2_no->contact

Caption: Troubleshooting workflow for adverse events.

References

Improving the translational relevance of BMS-823778 preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in their preclinical evaluation of BMS-823778, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-823778?

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and selective inhibitor of the human 11β-HSD-1 enzyme.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes. By inhibiting 11β-HSD-1, BMS-823778 aims to reduce local cortisol levels in tissues like adipose and liver, which has been a therapeutic target for type 2 diabetes and metabolic syndrome.[1]

Q2: What are the key differences in BMS-823778 potency between species?

A significant challenge in translating preclinical data for BMS-823778 is the notable difference in its potency against the 11β-HSD-1 enzyme across different species. The compound is significantly more potent against the human enzyme compared to the mouse enzyme. This discrepancy is believed to be due to amino acid differences in the enzyme's binding site, specifically at residue 177 (Tyrosine in human vs. Glutamine in mouse) and other residues like 231 and 233.[1]

Q3: Why was the clinical development of BMS-823778 discontinued?

While official, detailed reasons for the discontinuation of all clinical programs are not always publicly disclosed, information suggests that several Phase 2 trials for indications like hypertension and atherosclerosis were terminated or withdrawn.[2] A major challenge identified in clinical studies was the large inter-subject variability in drug exposure. This variability was primarily attributed to genetic polymorphisms of the CYP2C19 enzyme, which is the main pathway for metabolizing BMS-823778.[3][4][5] Individuals with different CYP2C19 genotypes (e.g., poor metabolizers vs. extensive metabolizers) showed significantly different plasma concentrations of the drug, complicating consistent dosing and therapeutic effect.[3][5]

Q4: What is the significance of the high adipose-to-plasma concentration ratio of BMS-823778?

Preclinical studies in diet-induced obese (DIO) mice have shown that BMS-823778 has an excellent adipose-to-plasma concentration ratio of approximately 2.5.[1] This is a desirable characteristic for an 11β-HSD-1 inhibitor targeting metabolic syndrome, as the enzyme's activity within adipose tissue is considered critical to the development of adverse metabolic profiles associated with excess glucocorticoids.[1] The higher concentration in fat tissue suggests a targeted effect where it is most needed.

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays

Issue: Inconsistent IC50 values for BMS-823778 in our 11β-HSD-1 inhibition assay.

  • Possible Cause 1: Enzyme Source and Purity. The potency of BMS-823778 is highly species-specific. Ensure you are using the correct species-specific enzyme (human, mouse, rat, or cynomolgus monkey) for your assay. Contamination or low purity of the enzyme preparation can also lead to variability.

  • Troubleshooting Tip: Use a commercially available, purified recombinant 11β-HSD-1 enzyme. Always run a positive control with a known inhibitor (e.g., carbenoxolone) to validate each assay run.

  • Possible Cause 2: Assay Conditions. Factors such as substrate (cortisone) and cofactor (NADPH) concentrations, incubation time, and temperature can all affect enzyme kinetics and inhibitor potency measurements.

  • Troubleshooting Tip: Standardize your assay conditions. A common starting point is to use a substrate concentration close to its Km value for the enzyme. Ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Possible Cause 3: Compound Solubility. BMS-823778, like many small molecules, may have limited solubility in aqueous assay buffers, leading to inaccurate concentrations.

  • Troubleshooting Tip: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells. Check for any precipitation of the compound during the assay.

In Vivo Pharmacodynamic (PD) Studies in Mice

Issue: We are not observing the expected reduction in corticosterone levels after oral administration of BMS-823778 in our mouse model.

  • Possible Cause 1: High ED50 in Mice. BMS-823778 has a significantly higher ED50 in diet-induced obese (DIO) mice (34 mg/kg) compared to cynomolgus monkeys (0.6 mg/kg).[1] You may be under-dosing the animals.

  • Troubleshooting Tip: Refer to the dose-response curves in the primary literature and consider a dose-escalation study to determine the optimal dose for your specific mouse strain and experimental conditions.

  • Possible Cause 2: Timing of Blood Sampling. The pharmacodynamic effect (reduction of corticosterone) is transient and dependent on the pharmacokinetic profile of BMS-823778.

  • Troubleshooting Tip: Conduct a time-course experiment, collecting plasma samples at various time points after BMS-823778 administration and the dehydrocorticosterone (DHC) challenge to capture the peak inhibitory effect.

  • Possible Cause 3: Mouse Strain Differences. Metabolic rates and drug handling can vary between different mouse strains, potentially affecting the exposure and efficacy of BMS-823778.

  • Troubleshooting Tip: The published data often specifies the use of DIO C57BL/6J mice. If using a different strain, you may need to re-optimize the dosing regimen.

Translational Relevance and Pharmacokinetics

Issue: Our preclinical efficacy data in mice is not translating to our human dose projections.

  • Possible Cause 1: Species Differences in Potency. As mentioned, BMS-823778 is over 400 times more potent against the human 11β-HSD-1 enzyme (Ki = 0.9 nM) than the mouse enzyme (Ki = 380 nM).[1] Direct extrapolation of effective doses is not appropriate.

  • Troubleshooting Tip: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling that incorporates the species-specific in vitro potency, plasma protein binding, and pharmacokinetic parameters to predict the required human plasma concentrations for target engagement. Human plasma concentrations for 50% and 90% inhibition in adipose tissue have been predicted to be 16 nM and 146 nM, respectively.[1]

  • Possible Cause 2: Impact of CYP2C19 Polymorphism. In humans, the metabolism and clearance of BMS-823778 are heavily influenced by the genetic makeup of the CYP2C19 enzyme.[3][4][5] Preclinical animal models do not typically reflect this human genetic variability.

  • Troubleshooting Tip: When designing clinical trials, it is crucial to genotype subjects for CYP2C19 to stratify the population and understand the pharmacokinetic variability. Physiologically-based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate the exposure of BMS-823778 in different CYP2C19 genotype populations.[5][6]

Data Presentation

Table 1: In Vitro Potency of BMS-823778 against 11β-HSD-1

SpeciesIC50 (nM)Ki (nM)
Human2.30.9
Cynomolgus Monkey-7
Mouse-380

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 2: In Vivo and Ex Vivo Efficacy of BMS-823778

Species/ModelAssay TypeED50 (mg/kg)
Cynomolgus MonkeyIn Vivo PD0.6
DIO MouseIn Vivo PD34
DIO MouseEx Vivo Adipose5.2

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 3: Single-Dose Pharmacokinetic Parameters of BMS-823778

SpeciesRouteDose (mg/kg)Cmax (µM)Tmax (h)AUC(0-24 h) (µM•h)T1/2 (h)F (%)
MouseIV2--1.81.5-
MousePO101.70.54.81.544
Cynomolgus MonkeyIV0.5--0.81.9-
Cynomolgus MonkeyPO20.91.34.32.0100

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Experimental Protocols

1. In Vivo Pharmacodynamic (PD) Assay in Mice

This protocol provides a general framework based on published methods.[1] Researchers should optimize specific parameters for their experimental setup.

  • Objective: To determine the in vivo efficacy of BMS-823778 by measuring the inhibition of 11β-HSD-1-mediated conversion of dehydrocorticosterone (DHC) to corticosterone.

  • Animal Model: Diet-induced obese (DIO) C57BL/6J mice are commonly used.

  • Procedure:

    • Fast mice overnight prior to the experiment.

    • Administer BMS-823778 or vehicle orally (PO) at the desired doses.

    • At a specified time post-compound administration (e.g., 1-2 hours), administer a challenge dose of dehydrocorticosterone (DHC) subcutaneously or intraperitoneally.

    • Collect blood samples (e.g., via tail vein or retro-orbital bleed) at various time points after the DHC challenge (e.g., 30, 60, 120 minutes).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Measure plasma corticosterone concentrations using a validated method such as an immunoassay (ELISA) or LC-MS/MS.

    • Concurrently, measure plasma concentrations of BMS-823778 to establish a PK/PD relationship.

    • Calculate the percent inhibition of corticosterone production at each dose and time point relative to the vehicle-treated control group.

    • Determine the ED50 value by fitting the dose-response data to a suitable pharmacological model.

2. Ex Vivo Adipose Tissue Assay

This assay provides a measure of the target engagement of BMS-823778 in a key metabolic tissue.[1]

  • Objective: To determine the efficacy of BMS-823778 in inhibiting 11β-HSD-1 activity in adipose tissue explants.

  • Animal Model: DIO mice.

  • Procedure:

    • Administer BMS-823778 or vehicle orally to DIO mice.

    • At a predetermined time point (e.g., when plasma concentrations are expected to be high), euthanize the animals and collect adipose tissue (e.g., epididymal or subcutaneous fat pads).

    • Mince the adipose tissue into small pieces and weigh them.

    • Incubate the tissue explants in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of cortisone (the substrate for 11β-HSD-1).

    • Incubate for a defined period at 37°C with gentle shaking.

    • Stop the reaction and extract the steroids from the buffer.

    • Measure the amount of cortisol produced using LC-MS/MS or another sensitive analytical method.

    • Calculate the inhibition of 11β-HSD-1 activity for each treatment group compared to the vehicle control.

    • Determine the ED50 based on the dose-response relationship.

Mandatory Visualizations

G cluster_0 11β-HSD-1 Signaling Pathway Cortisone Cortisone HSD1 11β-HSD-1 Cortisone->HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates Gene_Transcription Metabolic Gene Transcription GR->Gene_Transcription Regulates BMS_823778 BMS_823778 BMS_823778->HSD1 Inhibits HSD1->Cortisol Conversion

Caption: Mechanism of action of BMS-823778 in the 11β-HSD-1 signaling pathway.

G cluster_workflow In Vivo Pharmacodynamic Assay Workflow start Start dose_animal Dose Animal with BMS-823778 or Vehicle (PO) start->dose_animal dhc_challenge Administer DHC Challenge dose_animal->dhc_challenge blood_collection Collect Plasma Samples (Time Course) dhc_challenge->blood_collection analysis Analyze Corticosterone & BMS-823778 Levels blood_collection->analysis end Determine ED50 analysis->end

Caption: Experimental workflow for the in vivo pharmacodynamic assay of BMS-823778.

G cluster_logic Translational Challenges of BMS-823778 preclinical Preclinical Data (e.g., Mouse) clinical Clinical Outcomes (Human) preclinical->clinical Translation Gap species_diff Species-Specific Potency Difference (Human > Mouse) species_diff->preclinical cyp2c19 CYP2C19 Genetic Polymorphism pk_variability High Inter-Subject PK Variability cyp2c19->pk_variability pk_variability->clinical

Caption: Logical relationship of key translational challenges for BMS-823778.

References

Validation & Comparative

A Comparative Guide to 11β-HSD1 Inhibitors in Metabolic Disease: BMS-823778 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action, contributing to insulin resistance and other metabolic dysregulations. This guide provides a comparative analysis of BMS-823778, a potent and selective 11β-HSD1 inhibitor, against other notable inhibitors that have been evaluated in the context of metabolic disease.

Mechanism of Action: Targeting Intracellular Cortisol Production

The primary mechanism of action for this class of drugs is the inhibition of 11β-HSD1, thereby reducing the intracellular concentration of cortisol. This reduction is expected to improve insulin sensitivity, decrease hepatic glucose production, and have beneficial effects on lipid metabolism and body weight.

11b-HSD1_Inhibition_Pathway cluster_cell Hepatocyte / Adipocyte Cortisone Cortisone 11b-HSD1 11β-HSD1 Cortisone->11b-HSD1 Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR 11b-HSD1->Cortisol Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->Metabolic_Effects Inhibitor 11β-HSD1 Inhibitor (e.g., BMS-823778) Inhibitor->11b-HSD1

Figure 1: Mechanism of 11β-HSD1 Inhibition.

In Vitro Potency and Selectivity

The in vitro potency of 11β-HSD1 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both indicates greater potency. Selectivity over the related enzyme 11β-HSD2 is also critical to avoid off-target effects, such as mineralocorticoid excess.

InhibitorHuman 11β-HSD1 IC50 (nM)Human 11β-HSD1 Ki (nM)Selectivity over 11β-HSD2
BMS-823778 2.3[1][2][3][4]0.9[1]>10,000-fold[2][3]
INCB13739 1.1[5]-High selectivity[5]
MK-0916 70.4 (in vivo hepatic)[6]--
Carbenoxolone 753.1[7]-Non-selective

Note: Data for MK-0916 represents in vivo hepatic inhibition, which may not be directly comparable to in vitro IC50 values.

Preclinical Efficacy in Metabolic Disease Models

Animal models, particularly diet-induced obese (DIO) mice, are crucial for evaluating the in vivo efficacy of 11β-HSD1 inhibitors prior to human trials. Key endpoints in these studies include changes in body weight, glucose tolerance, insulin sensitivity, and lipid profiles.

InhibitorAnimal ModelKey Findings
BMS-823778 DIO MiceED50 for acute pharmacodynamic effects = 34 mg/kg.[2][3] ED50 in ex vivo adipose tissue = 5.2 mg/kg.[2][3]
INCB13739 Rodent modelsImproved glucose tolerance and insulin sensitivity; resistance to weight gain on a high-fat diet.[8]
MK-0916 -Preclinical studies showed improved glucose tolerance and weight reduction in diabetic and obese mouse models.[9]
Carbenoxolone Obese, hyperlipidemic miceDecreased weight gain due to reduced body fat mass; improved fasting insulin and plasma lipids in severely obese mice.[3]

Clinical Performance in Metabolic Disease

Phase II clinical trials provide the first insights into the efficacy and safety of 11β-HSD1 inhibitors in patients with metabolic diseases. The primary endpoints in these studies typically include changes in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).

BMS-823778

A Phase II clinical trial (NCT01111955) was conducted to assess the safety, tolerability, and pharmacodynamic effects of BMS-823778 on fasting plasma glucose in subjects with type 2 diabetes.[2][10][11] The study was completed, but detailed quantitative results on glycemic control have not been publicly released.[10] The primary purpose was to assess safety and the effect on FPG.[10][11]

INCB13739

A 12-week, double-blind, placebo-controlled Phase IIb trial (NCT00698230) evaluated INCB13739 in patients with type 2 diabetes inadequately controlled with metformin.[8][12]

DoseChange in HbA1c from BaselineChange in FPG from Baseline (mg/dL)Change in Body Weight (kg)
100 mg-0.47% (placebo-adjusted)--
200 mg-0.56% (placebo-adjusted)[8]-24 (placebo-adjusted)[12]Modest decrease

Treatment with INCB13739 also led to significant decreases in total cholesterol, LDL cholesterol, and triglycerides in hyperlipidemic patients.[8]

MK-0916

A 12-week, randomized, double-blind, placebo-controlled study assessed MK-0916 in patients with type 2 diabetes and metabolic syndrome.[13]

DoseChange in HbA1c from BaselineChange in FPG from BaselineChange in Body Weight
6 mg-0.3% (placebo-adjusted, p=0.049)[13]No significant effect[13]Modest decrease[13]

Treatment with 6 mg of MK-0916 was associated with a 10.4% increase in LDL-C relative to placebo.[13]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies employed in key studies.

In Vitro 11β-HSD1 Inhibition Assay

In_Vitro_Assay_Workflow Start Start Incubate Pre-incubate 11β-HSD1 enzyme with test compound or vehicle. Start->Incubate Add_Substrate Initiate reaction by adding 3H-cortisone (substrate). Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C. Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction. Incubate_Reaction->Stop_Reaction Separate_Steroids Separate 3H-cortisone and 3H-cortisol (e.g., by HPLC). Stop_Reaction->Separate_Steroids Quantify Quantify radioactivity of 3H-cortisol. Separate_Steroids->Quantify Calculate_Inhibition Calculate percent inhibition relative to vehicle control. Quantify->Calculate_Inhibition End End Calculate_Inhibition->End Clinical_Trial_Design cluster_arms Treatment Arms Screening Screening Period Run_In Placebo Run-in Period Screening->Run_In Randomization Randomization Run_In->Randomization Arm_A Inhibitor (Dose 1) Randomization->Arm_A Arm_B Inhibitor (Dose 2) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Treatment Treatment Period (e.g., 12 weeks) Follow_Up Follow-up Period Treatment->Follow_Up Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment

References

Comparative Efficacy of BMS-823778 and Carbenoxolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of BMS-823778 and carbenoxolone, focusing on their shared mechanism of action as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While direct comparative studies are unavailable due to their development for different therapeutic indications, this document synthesizes preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.

Introduction

BMS-823778 is a potent and highly selective 11β-HSD1 inhibitor that was investigated for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3] Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root, is a less potent, non-selective inhibitor of 11β-HSD enzymes and also functions as a blocker of gap junctions.[4][5][6] It has been clinically used for the treatment of peptic ulcers.[4][6] This guide will compare their efficacy based on available data, detail relevant experimental protocols, and visualize key pathways and workflows.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of BMS-823778 and carbenoxolone from various studies.

Table 1: Preclinical Efficacy of BMS-823778 and Carbenoxolone

ParameterBMS-823778Carbenoxolone
Target Human 11β-HSD111β-HSD1 and 11β-HSD2, Gap Junctions
IC50 (Human 11β-HSD1) 2.3 nM[7][8][9]Micromolar range (e.g., 21-95% inhibition at 0.4-3.2 µmol/L in mouse liver homogenates)
Selectivity >10,000-fold over 11β-HSD2[7][9]Non-selective (inhibits both 11β-HSD1 and 11β-HSD2)[10]
ED50 (in vivo) 0.6 mg/kg (cynomolgus monkeys)[7][9], 34 mg/kg (DIO mice)[7][8][9], 5.2 mg/kg (ex vivo adipose DIO mouse model)[7][9]Dose-dependent reduction in 11β-HSD1 activity in db/db mice with oral doses of 10-50 mg/kg
Key Preclinical Finding Robust acute pharmacodynamic effects in preclinical models of metabolic disease.[7][9]Improves symptoms of metabolic syndrome in db/db mice.

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease

StudyN (Carbenoxolone/Placebo)Treatment DurationKey Finding
Nagy GS, 1978[11]21 / 236 weeks66.7% (14/21) of patients on carbenoxolone showed complete endoscopic healing of duodenal ulcers compared to 30.4% (7/23) on placebo (P < 0.016).[11]
Davies J and Reed PI, 197743 / 43 (endoscopy in 35/34)6 weeks65% of patients on carbenoxolone achieved complete, endoscopically assessed healing of duodenal ulcers compared to 20% on placebo.[12]
Young GP et al., 1979[13]20 / 206 weeks60% (12/20) of patients receiving carbenoxolone had healed duodenal ulcers compared to 25% (5/20) on placebo (P=0.05).[13]
Brown P et al., 1972[2]16 / 1512 weeksCarbenoxolone increased the rate of duodenal ulcer healing in the early stages of treatment, but no significant difference was observed at 12 weeks.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 11β-HSD1 in Metabolic Regulation

The following diagram illustrates the mechanism of 11β-HSD1 in converting inactive cortisone to active cortisol, which then activates the glucocorticoid receptor (GR), leading to downstream metabolic effects. Inhibition of 11β-HSD1 by agents like BMS-823778 and carbenoxolone is a therapeutic strategy to mitigate these effects.

G cluster_cell Hepatocyte / Adipocyte cluster_inhibitors Inhibitors Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR activates 11b-HSD1->Cortisol Nucleus Nucleus GR->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Metabolic Effects Increased Gluconeogenesis Insulin Resistance Adipogenesis Gene Transcription->Metabolic Effects leads to BMS-823778 BMS-823778 BMS-823778->11b-HSD1 inhibits Carbenoxolone Carbenoxolone Carbenoxolone->11b-HSD1 inhibits

Caption: Mechanism of 11β-HSD1 and its inhibition.
Experimental Workflow: Preclinical Evaluation of BMS-823778 in Diet-Induced Obese (DIO) Mice

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an 11β-HSD1 inhibitor like BMS-823778 in a diet-induced obesity mouse model.

G Start Start Induce Obesity Induce Obesity in Mice (High-Fat Diet) Start->Induce Obesity Randomization Randomize Mice into Treatment Groups Induce Obesity->Randomization Treatment Oral Administration of BMS-823778 or Vehicle Randomization->Treatment PD Assessment Pharmacodynamic Assessment (e.g., Corticosterone Levels) Treatment->PD Assessment Metabolic Phenotyping Metabolic Phenotyping (Glucose Tolerance, etc.) PD Assessment->Metabolic Phenotyping Data Analysis Data Analysis and ED50 Calculation Metabolic Phenotyping->Data Analysis End End Data Analysis->End

Caption: Workflow for preclinical efficacy testing in DIO mice.
Experimental Workflow: Clinical Trial of Carbenoxolone for Peptic Ulcer

This diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of carbenoxolone in healing peptic ulcers.

G Start Start Patient Recruitment Recruit Patients with Endoscopically Confirmed Ulcers Start->Patient Recruitment Randomization Randomize Patients to Carbenoxolone or Placebo Patient Recruitment->Randomization Treatment Phase Administer Treatment (e.g., 6-12 weeks) Randomization->Treatment Phase Follow-up Regular Follow-up for Symptom Assessment and Safety Treatment Phase->Follow-up Endoscopic Evaluation Endoscopic Evaluation of Ulcer Healing at Predefined Intervals Follow-up->Endoscopic Evaluation Data Analysis Statistical Analysis of Healing Rates and Symptoms Endoscopic Evaluation->Data Analysis End End Data Analysis->End

Caption: Workflow for a carbenoxolone clinical trial.

Experimental Protocols

In Vivo Pharmacodynamic Assessment of BMS-823778 in Mice

This protocol is based on the methodology described for evaluating the in vivo inhibition of 11β-HSD1.[14]

  • Animal Model: Male diet-induced obese (DIO) C57BL/6 mice are used.[15][16][17][18][19] Obesity is induced by feeding a high-fat diet for a specified period.

  • Drug Administration: BMS-823778 is administered orally at varying doses (e.g., 10-100 mg/kg).[8]

  • Challenge: A substrate for 11β-HSD1, such as 11-dehydrocorticosterone (DHC), is administered to the mice.

  • Sample Collection: Plasma samples are collected at various time points after the challenge.

  • Analysis: The concentration of corticosterone (the product of 11β-HSD1 activity on DHC) in the plasma is measured by immunoassay.[14]

  • Endpoint: The inhibition of 11β-HSD1 is determined by the decrease in plasma corticosterone levels. The ED50 is calculated based on the dose-response curve.[14]

Double-Blind Clinical Trial of Carbenoxolone for Duodenal Ulcer

This protocol is a generalized representation based on several clinical trials.[2][11][12][13]

  • Patient Population: Adult patients with endoscopically confirmed duodenal ulcers are recruited.

  • Study Design: A double-blind, placebo-controlled, randomized trial is conducted.

  • Treatment: Patients are randomly assigned to receive either carbenoxolone sodium (e.g., 50-100 mg, three to four times daily) or an identical placebo for a predefined period (e.g., 6 to 12 weeks).[10][12]

  • Assessments:

    • Primary Endpoint: The primary outcome is the complete healing of the ulcer, as determined by endoscopic examination at the end of the treatment period.

    • Secondary Endpoints: Secondary measures include changes in ulcer size, symptomatic relief, and the incidence of side effects.

  • Safety Monitoring: Patients are monitored for potential side effects of carbenoxolone, such as weight gain, increased blood pressure, and hypokalemia.[11]

  • Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone and placebo groups are compared using appropriate statistical tests.

Conclusion

BMS-823778 and carbenoxolone are both inhibitors of 11β-HSD1, but they exhibit significant differences in their pharmacological profiles and clinical applications. BMS-823778 is a potent and highly selective inhibitor developed for metabolic diseases, demonstrating efficacy in preclinical models. Carbenoxolone is a less potent, non-selective inhibitor with additional effects on gap junctions, and has established clinical efficacy in the treatment of peptic ulcers. The choice between these compounds for research purposes will depend on the specific scientific question, the desired selectivity, and the biological system under investigation. This guide provides a foundational comparison to aid in such decisions.

References

Validating the selectivity of BMS-823778 for 11β-HSD1 over 11β-HSD2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Development Professionals

This guide provides an objective comparison of BMS-823778's selectivity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over its type 2 isoform (11β-HSD2). The high selectivity of an 11β-HSD1 inhibitor is crucial for therapeutic efficacy in metabolic diseases while avoiding adverse effects associated with 11β-HSD2 inhibition. This document summarizes key experimental data, outlines the methodologies used, and presents visual diagrams of the relevant biological pathway and experimental workflow.

The Critical Role of Isoform Selectivity

The two key enzymes in peripheral glucocorticoid metabolism are 11β-HSD1 and 11β-HSD2.[1][2] 11β-HSD1 primarily functions as a reductase, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue.[3][4][5] Overactivity of 11β-HSD1 is linked to metabolic syndrome and type 2 diabetes. In contrast, 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol by converting it back to cortisone.[2][3][6] This enzymatic activity is vital in mineralocorticoid-sensitive tissues, such as the kidney, to protect the mineralocorticoid receptor from illicit activation by cortisol, which could otherwise lead to hypertension.[2][3][5] Therefore, a therapeutic inhibitor targeting 11β-HSD1 must exhibit high selectivity to avoid the hypertensive side effects of 11β-HSD2 inhibition.

Quantitative Comparison of Inhibitor Selectivity

BMS-823778 has been identified as a potent and highly selective inhibitor of human 11β-HSD1.[7][8][9] Its performance, when compared to other known 11β-HSD1 inhibitors, underscores its favorable selectivity profile.

Compound11β-HSD1 IC50 / Ki (human)11β-HSD2 InhibitionSelectivity (Fold)
BMS-823778 IC50: 2.3 nM [7][8][9][10][11]No inhibition up to 30,000 nM [7]>10,000 [7][8][9][11]
INCB13739IC50: 1.1 nM[11]Reported as highly selective[11]Not specified
INU-101IC50: 0.6 nM[11]Not specifiedNot specified
ABT-384Ki: 0.1-2.7 nM[11]Not specifiedNot specified
ASP3662Ki: 5.3 nM[11]No inhibition at 30,000 nM[11]>5,600
AZD4017IC50: 7 nM[11]No significant activity[11]Not specified
AZD8329IC50: 9 nM[11]IC50 > 30,000 nM[11]>3,300

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.

Experimental Protocols

The determination of inhibitor potency and selectivity for 11β-HSD1 and 11β-HSD2 is typically conducted using in vitro enzymatic assays. Below is a generalized protocol based on established methodologies.

In Vitro Enzyme Inhibition Assay for 11β-HSD1 and 11β-HSD2

1. Objective: To determine the IC50 values of test compounds (e.g., BMS-823778) against human 11β-HSD1 and 11β-HSD2.

2. Materials:

  • Enzyme Source: Microsomal preparations from cells recombinantly expressing human 11β-HSD1 or 11β-HSD2.

  • Substrates: Cortisone for 11β-HSD1 assay; Cortisol for 11β-HSD2 assay.

  • Cofactors: NADPH for 11β-HSD1; NAD+ for 11β-HSD2.

  • Test Compound: BMS-823778 and other comparator inhibitors, serially diluted.

  • Assay Buffer: Appropriate buffer to maintain optimal pH and enzyme stability.

  • Detection System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a suitable immunoassay system to quantify the product.

3. Procedure:

  • Enzyme Preparation: Thaw the microsomal enzyme preparations on ice. Dilute the enzymes in the assay buffer to a predetermined optimal concentration.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation:

    • In a reaction plate, add the assay buffer, the appropriate cofactor (NADPH for 11β-HSD1 or NAD+ for 11β-HSD2), and the test compound solution.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (cortisone for 11β-HSD1 or cortisol for 11β-HSD2).

  • Incubation: Incubate the reaction plate at 37°C for a specified time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent like acetonitrile).

  • Product Quantification:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant to measure the concentration of the product formed (cortisol for the 11β-HSD1 assay, cortisone for the 11β-HSD2 assay) using a validated LC-MS/MS or immunoassay method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Calculate the selectivity by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1.

Visualizing Pathways and Processes

Diagrams help clarify the complex biological and experimental processes involved in evaluating BMS-823778.

G cluster_0 cluster_1 cluster_2 Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Reductase) Cortisone->HSD1 Cortisol Cortisol (Active) HSD2 11β-HSD2 (Dehydrogenase) Cortisol->HSD2 GR Glucocorticoid Receptor (GR) Cortisol->GR MR Mineralocorticoid Receptor (MR) Cortisol->MR HSD1->Cortisol NADPH HSD2->Cortisone NAD+ Response Metabolic & Inflammatory Response GR->Response BP_reg Blood Pressure Regulation MR->BP_reg BMS BMS-823778 BMS->HSD1

Caption: Glucocorticoid activation pathway via 11β-HSD enzymes.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Recombinant Enzyme (11β-HSD1/2) D Combine Enzyme, Inhibitor, and Cofactor A->D B Prepare Substrate (Cortisone/Cortisol) & Cofactor (NADPH/NAD+) E Initiate Reaction with Substrate B->E C Prepare Serial Dilutions of BMS-823778 C->D D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Quantify Product (Cortisol/Cortisone) via LC-MS/MS G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for in vitro determination of IC50 values.

References

Cross-Species Pharmacodynamic Comparison of BMS-823778: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamics of BMS-823778, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, across different species. The information is intended to support research and development efforts in the field of metabolic diseases. Experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided.

Introduction to BMS-823778 and 11β-HSD1 Inhibition

BMS-823778 is an investigational small molecule designed to inhibit the 11β-HSD1 enzyme.[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[4] By inhibiting 11β-HSD1, BMS-823778 aims to reduce local cortisol concentrations in key metabolic tissues like the liver and adipose tissue, thereby offering a potential therapeutic approach for conditions such as type 2 diabetes and metabolic syndrome.[3] This guide compares the pharmacodynamic properties of BMS-823778 with other notable 11β-HSD1 inhibitors across various species to provide a valuable resource for researchers in the field.

Signaling Pathway of 11β-HSD1

The 11β-HSD1 enzyme is a key modulator of the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to the biologically active cortisol, which can then bind to and activate the glucocorticoid receptor (GR). This activation leads to the transcription of various genes that influence glucose metabolism, lipid metabolism, and inflammation. Inhibition of 11β-HSD1 by compounds like BMS-823778 blocks this conversion, thereby reducing the intracellular concentration of active cortisol and dampening the downstream effects of glucocorticoid receptor activation.

11-beta-HSD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD1 11β-HSD1 Cortisone_int->HSD1 Cortisol Cortisol HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Gene_Expression Gene Expression (e.g., Gluconeogenesis) GR->Gene_Expression Transcription Modulation BMS_823778 BMS-823778 BMS_823778->HSD1 Inhibition

Figure 1: 11β-HSD1 Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for determining the in vitro and in vivo pharmacodynamics of 11β-HSD1 inhibitors.

In_Vitro_IC50_Workflow Start Start: In Vitro IC50 Determination Prepare_Microsomes Prepare Microsomes expressing recombinant 11β-HSD1 (Human or other species) Start->Prepare_Microsomes Add_Substrate Add radiolabeled substrate ([3H]cortisone) Prepare_Microsomes->Add_Substrate Add_Inhibitor Add varying concentrations of BMS-823778 or comparator compounds Add_Substrate->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Conversion Measure conversion of [3H]cortisone to [3H]cortisol (e.g., Scintillation Proximity Assay) Incubate->Measure_Conversion Calculate_IC50 Calculate IC50 values Measure_Conversion->Calculate_IC50 End End: Comparative Potency Calculate_IC50->End

Figure 2: In Vitro IC50 Determination Workflow

In_Vivo_ED50_Workflow Start Start: In Vivo ED50 Determination Select_Animals Select animal models (e.g., DIO mice, cynomolgus monkeys) Start->Select_Animals Administer_Inhibitor Administer BMS-823778 or comparator compounds orally at various doses Select_Animals->Administer_Inhibitor Administer_Challenge Administer cortisone or dehydrocorticosterone (DHC) challenge Administer_Inhibitor->Administer_Challenge Collect_Samples Collect plasma samples at specific time points Administer_Challenge->Collect_Samples Measure_Hormone Measure plasma corticosterone or cortisol levels (e.g., Immunoassay) Collect_Samples->Measure_Hormone Calculate_ED50 Calculate ED50 values Measure_Hormone->Calculate_ED50 End End: Comparative Efficacy Calculate_ED50->End

Figure 3: In Vivo ED50 Determination Workflow

Comparative Pharmacodynamic Data

The following tables summarize the available in vitro and in vivo pharmacodynamic data for BMS-823778 and other 11β-HSD1 inhibitors.

Table 1: In Vitro Potency (IC50) of 11β-HSD1 Inhibitors

CompoundHuman (nM)Monkey (nM)Mouse (nM)Rat (nM)
BMS-823778 2.3[1][2]Data not available600[5][6]Data not available
Carbenoxolone~10-100Data not availableData not availableData not available
BVT.2733Data not availableData not availableData not availableData not available
MK-091670.4[5]Data not availableData not availableData not available
INCB13739Data not availableData not availableData not availableData not available
BI 187004Data not availableData not availableData not availableData not available

Table 2: In Vivo Efficacy (ED50) of 11β-HSD1 Inhibitors

CompoundHuman (mg/kg)Monkey (mg/kg)Mouse (mg/kg)Rat (mg/kg)
BMS-823778 Data not available0.6[1][2][3]34 (in vivo), 5.2 (ex vivo adipose)[1][2][3]Data not available
CarbenoxoloneData not availableData not available10-50 (dose-dependent effects observed)[7]Data not available
BVT.2733Data not availableData not available~50-100 (doses used in studies)[8][9][10][11][12]100[9]
MK-0916~6 mg/day (for 84% inhibition)[5]Data not availableData not availableData not available
INCB13739100-200 mg/day (for significant A1C reduction)[13]Data not availableData not availableData not available
BI 187004≥40 mg/day (for ≥80% inhibition)[1][14]Data not availableData not availableData not available

Note: The presented data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The ED50 values for some compounds are not explicitly stated and are inferred from the doses used in the cited studies.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of 11β-HSD1 inhibitors.

  • Enzyme Source: Microsomes are prepared from HEK293 cells that are transiently or stably transfected to express recombinant human or other species' 11β-HSD1.

  • Substrate: Radiolabeled [3H]cortisone is used as the substrate for the enzyme.

  • Assay Procedure:

    • The inhibitor (e.g., BMS-823778) is serially diluted to various concentrations.

    • The inhibitor dilutions are pre-incubated with the microsomes in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of [3H]cortisone and a cofactor (NADPH).

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is terminated, and the amount of product, [3H]cortisol, is quantified. A common method for quantification is the Scintillation Proximity Assay (SPA), where the product binds to a specific antibody coupled to a scintillant-containing bead, bringing it in close proximity to emit light that can be measured.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assessment (ED50 Determination)

This protocol outlines a general procedure for assessing the in vivo efficacy of 11β-HSD1 inhibitors.

  • Animal Models:

    • Mice: Diet-induced obese (DIO) mice (e.g., C57BL/6J strain) are commonly used as a model of metabolic disease.

    • Monkeys: Cynomolgus monkeys are often used as a non-human primate model.

  • Drug Administration: The test compound (e.g., BMS-823778) is formulated in a suitable vehicle and administered orally (gavage) at a range of doses.

  • Pharmacodynamic Challenge:

    • At a specified time after drug administration, a challenge with either cortisone or dehydrocorticosterone (DHC) is administered to the animals.

    • This challenge provides the substrate for the 11β-HSD1 enzyme.

  • Sample Collection and Analysis:

    • Blood samples are collected at various time points after the challenge.

    • Plasma is separated and the concentration of the product of 11β-HSD1 activity (corticosterone in mice, cortisol in monkeys) is measured using a validated immunoassay (e.g., ELISA).

  • Data Analysis: The dose of the inhibitor that produces 50% of the maximal reduction in plasma corticosterone or cortisol levels (ED50) is determined.

Disclaimer: This guide is intended for informational purposes for a research audience and does not constitute medical advice. The development status of BMS-823778 and other mentioned compounds may have changed. Researchers should consult the primary literature for the most up-to-date information.

References

Head-to-Head Comparison: BMS-823778 and INCB13739 as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): BMS-823778 and INCB13739. Both compounds have been investigated for their potential in treating metabolic diseases, particularly type 2 diabetes. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental methodologies for key assays.

Mechanism of Action

Both BMS-823778 and INCB13739 are potent and selective inhibitors of 11β-HSD1.[1][2][3][4][5][6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other features of the metabolic syndrome.[1][6] By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.[1][2][6]

dot

cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_Inhibitors Inhibitor Action Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol Gene_Transcription Target Gene Transcription GR->Gene_Transcription Metabolic_Effects Adverse Metabolic Effects Gene_Transcription->Metabolic_Effects BMS_INCB BMS-823778 or INCB13739 BMS_INCB->HSD11B1 Inhibition

Caption: Signaling pathway of 11β-HSD1 and point of inhibition.

Preclinical Data Comparison

A summary of the available preclinical data for BMS-823778 and INCB13739 is presented below. Direct head-to-head preclinical studies are not publicly available; this table compiles data from separate investigations.

ParameterBMS-823778INCB13739
Target 11β-HSD111β-HSD1
IC50 (human 11β-HSD1) 2.3 nM[2][4][8]Data not available
Selectivity >10,000-fold over 11β-HSD-2[2][8]Selective for 11β-HSD1 over other dehydrogenases[7]
In Vivo Efficacy (Animal Model) Cynomolgus Monkeys: ED50 = 0.6 mg/kg[2][8]Diet-Induced Obese (DIO) Mice: ED50 = 34 mg/kg[2][4][8]Ex vivo adipose DIO mouse model: ED50 = 5.2 mg/kg[2][8]Improved hepatic and peripheral insulin sensitivity in patients with T2DM[7]
Oral Bioavailability 44% to 100% in preclinical species[2][8]Orally available[1]

Clinical Data Comparison

Both compounds have undergone clinical evaluation. The following table summarizes key findings from clinical trials.

ParameterBMS-823778INCB13739
Highest Development Phase Phase 2 (Discontinued)[3]Phase 2[9]
Patient Population Type 2 Diabetes, Hypercholesterolemia, Hypertension[3][10][11]Type 2 Diabetes inadequately controlled by metformin[6][12][13][14]
Key Efficacy Findings Investigated for effects on atherosclerotic plaque inflammation and blood pressure[3][11]At 200 mg/day for 12 weeks: - A1C reduction: -0.6%[6][12][14][15]- Fasting plasma glucose reduction: -24 mg/dL[6][12][14][15]- HOMA-IR reduction: -24%[6][12][14][15]- Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients[6][12]
Safety and Tolerability Generally safe and well-tolerated in healthy subjects[3]Well-tolerated at all dose levels with adverse events similar to placebo[6][12]

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (General Protocol)

This protocol describes a representative method for determining the in vitro potency of inhibitors against 11β-HSD1.

dot

G cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis plate Prepare 384-well plate enzyme Add 11β-HSD1 enzyme plate->enzyme inhibitor Add test compound (BMS-823778 or INCB13739) enzyme->inhibitor substrate Add Cortisone and NADPH inhibitor->substrate incubation Incubate at 37°C substrate->incubation stop_reaction Add stop solution incubation->stop_reaction readout Measure cortisol production (e.g., HTRF) stop_reaction->readout data_analysis Calculate % inhibition and determine IC50 readout->data_analysis

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human 11β-HSD1 is prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds (BMS-823778 or INCB13739) are serially diluted to a range of concentrations.

  • Assay Reaction: The enzyme is pre-incubated with the test compound in a microplate. The enzymatic reaction is initiated by the addition of the substrate (cortisone) and the cofactor (NADPH).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Detection: The amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

In Vivo Pharmacodynamic Assessment in DIO Mice (General Protocol)

This protocol outlines a typical procedure to evaluate the in vivo efficacy of 11β-HSD1 inhibitors in a diet-induced obese (DIO) mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.

  • Compound Administration: BMS-823778 or another test compound is administered orally at various doses.

  • Pharmacodynamic Endpoint: A common method to assess 11β-HSD1 inhibition in vivo is to measure the conversion of a tracer dose of a labeled glucocorticoid precursor. For example, after compound administration, a tracer amount of 11-dehydrocorticosterone can be administered, and the subsequent plasma levels of corticosterone are measured. The reduction in corticosterone levels reflects the degree of 11β-HSD1 inhibition.

  • Data Analysis: The dose-response relationship is analyzed to determine the ED50, which is the dose required to achieve 50% of the maximal effect.

Conclusion

Both BMS-823778 and INCB13739 have demonstrated potent inhibition of 11β-HSD1. Preclinical data for BMS-823778 shows high potency and selectivity. Clinical data for INCB13739 indicates efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes. While both compounds showed promise, the development of BMS-823778 was discontinued, and INCB13739 did not proceed to Phase 3 trials for unknown reasons.[9] This comparative guide provides a valuable resource for researchers in the field of metabolic diseases, offering insights into the pharmacological profiles of these two 11β-HSD1 inhibitors.

References

Reproducibility of BMS-823778 Hydrochloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical data for the selective 11β-HSD1 inhibitor, BMS-823778 hydrochloride, is presented to offer researchers, scientists, and drug development professionals a comprehensive guide for evaluating its performance and reproducibility. This guide summarizes key quantitative data, details experimental protocols from the primary literature, and provides visualizations of relevant biological pathways and experimental workflows.

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders, including type 2 diabetes.[1] The primary research disclosing the discovery and preclinical profile of BMS-823778 was published by Li et al. in ACS Medicinal Chemistry Letters in 2018.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound as reported in the primary literature.

Table 1: In Vitro Activity of BMS-823778 [1]

ParameterSpeciesValue
IC50 (11β-HSD1) Human2.3 nM
Ki (11β-HSD1) Human0.9 nM
Cynomolgus Monkey7 nM
Mouse380 nM
Selectivity (vs. 11β-HSD2) Human>10,000-fold

Table 2: In Vivo Efficacy of this compound [1]

ParameterSpeciesModelValue
ED50 Cynomolgus Monkey-0.6 mg/kg
MouseDiet-Induced Obese (DIO)34 mg/kg
MouseEx vivo adipose (DIO)5.2 mg/kg

Table 3: Pharmacokinetic Properties of BMS-823778 [1]

ParameterSpeciesValue
Oral Bioavailability Mouse44%
Cynomolgus Monkey~100%
Adipose/Plasma Ratio Mouse (DIO)~2.5

Comparative Data for Other 11β-HSD1 Inhibitors

For comparative context, the following table includes preclinical data for other selective 11β-HSD1 inhibitors from various publications. It is critical to note that these studies were conducted under different experimental conditions, and therefore, direct comparisons of potency and efficacy with BMS-823778 should be made with caution.

Table 4: Preclinical Data for Other Selected 11β-HSD1 Inhibitors

CompoundSpeciesIC50 (Human 11β-HSD1)In Vivo ModelKey FindingsReference
Carbenoxolone Human-Healthy MalesDecreased cortisol generation[3]
CNX-010-49 Mouse-DIO Mice58% hepatic 11β-HSD1 inhibition at 30 mg/kg[4]
KR-67105 Mouse-Non-obese & DIO MiceDose-dependent inhibition in liver and adipose tissue[4]
BI 187004 Human-Overweight/Obese T2DM patients>90% inhibition of 11β-HSD1 in adipose tissue at doses >40 mg[5]
INCB13739 Human1.1 nM--[6]

Experimental Protocols

To aid in the reproducibility of the published findings for BMS-823778, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols as described in the supplementary information of Li et al., 2018.

In Vitro 11β-HSD1 Inhibition Assay

The potency of BMS-823778 against 11β-HSD1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme Source: Microsomes from cells expressing human, cynomolgus monkey, or mouse 11β-HSD1.

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Detection: A competitive immunoassay format using a fluorescently labeled cortisol analog and a specific antibody.

  • Procedure: The inhibitor was pre-incubated with the enzyme and NADPH, followed by the addition of the substrate to initiate the reaction. The reaction was stopped, and the amount of cortisol produced was quantified by the change in the FRET signal. IC50 values were calculated from the dose-response curves.

In Vivo Pharmacodynamic (PD) Assay in Mice and Cynomolgus Monkeys

The in vivo efficacy of BMS-823778 was assessed by its ability to inhibit the conversion of a substrate to corticosterone.

  • Animals: Diet-induced obese (DIO) mice or cynomolgus monkeys.

  • Substrate Challenge: 11-dehydrocorticosterone (DHC).

  • Drug Administration: this compound was administered orally.

  • Sample Collection: Plasma samples were collected at various time points after DHC challenge.

  • Analysis: Plasma corticosterone levels were measured using an immunoassay.

  • Endpoint: The ED50, the dose required to achieve 50% inhibition of the corticosterone response, was calculated.

Visualizations

To further clarify the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Glucocorticoid Activation Pathway Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Conversion BMS-823778 BMS-823778 BMS-823778->11b-HSD1 Inhibition

Caption: Signaling pathway of 11β-HSD1 mediated cortisol production and its inhibition by BMS-823778.

G cluster_1 In Vivo Pharmacodynamic Assay Workflow Oral_Admin Oral Administration of BMS-823778 DHC_Challenge 11-Dehydrocorticosterone (DHC) Challenge Oral_Admin->DHC_Challenge Plasma_Collection Time-course Plasma Collection DHC_Challenge->Plasma_Collection Corticosterone_Analysis Corticosterone Measurement (Immunoassay) Plasma_Collection->Corticosterone_Analysis ED50_Calc ED50 Calculation Corticosterone_Analysis->ED50_Calc

Caption: Experimental workflow for the in vivo pharmacodynamic assessment of BMS-823778.

References

A Comparative Meta-Analysis of 11β-HSD1 Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the intracellular conversion of inactive cortisone to physiologically active cortisol, particularly in key metabolic tissues like the liver and adipose tissue.[1][2] Chronic excess of cortisol is linked to features of metabolic syndrome, including obesity, insulin resistance, and hyperglycemia.[3] Consequently, the inhibition of 11β-HSD1 has been a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) and other metabolic disorders. This guide provides a meta-analytical comparison of clinical trial data for several prominent 11β-HSD1 inhibitors, presenting efficacy and safety data, detailing experimental protocols, and illustrating the underlying signaling pathway. While numerous compounds have been developed, many have stalled in development due to modest efficacy relative to other available agents.[4]

Comparative Efficacy of 11β-HSD1 Inhibitors

The clinical development of 11β-HSD1 inhibitors has yielded mixed but informative results. Efficacy has been most notable in improving glycemic control and lipid profiles, particularly in obese patients with T2DM.[1] The following tables summarize the quantitative outcomes from key Phase II clinical trials for several inhibitors.

Table 1: Glycemic Control Endpoints (Placebo-Adjusted Changes from Baseline)
InhibitorStudy PopulationDoseDurationChange in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)
INCB13739 T2DM on metformin200 mg/day12 weeks-0.6% (p<0.01)-24 mg/dL
MK-0916 T2DM & MetS6 mg/day12 weeks-0.3% (p=0.049)No Significant Effect
BI 187004 T2DM (overweight/obese)20-240 mg/day28 daysNo Clinically Relevant EffectNo Significant Effect
AZD4017 NAFLD/NASH +/- T2D400 mg twice/day12 weeksNo Significant ChangeNo Significant Change

Data sourced from Rosenstock et al. for INCB13739[1][5], a 2011 study for MK-0916[6], and studies by Bianzano et al. and others for BI 187004 and AZD4017.[7][8][9]

Table 2: Metabolic Syndrome Components (Placebo-Adjusted Changes from Baseline)
InhibitorStudy PopulationDoseDurationChange in Body Weight (kg)Change in Lipids
INCB13739 T2DM on metformin100-200 mg/day12 weeks-0.9 to -1.1 kg ↓ Total Cholesterol, ↓ LDL, ↓ Triglycerides (in hyperlipidemic patients)
MK-0916 T2DM & MetS0.5-6 mg/day12 weeksModest Decrease↑ LDL-C by 10.4% (at 6 mg)
AZD4017 Idiopathic Intracranial Hypertension (overweight)400 mg twice/day12 weeksNo Significant Change↓ Cholesterol (-7.9%) , ↑ HDL (8.2%)
BI 187004 T2DM (overweight/obese)20-240 mg/day28 daysNo Clinically Relevant ChangeNo Clinically Relevant Effect

Data sourced from Rosenstock et al. for INCB13739[5], a 2011 study for MK-0916[6], and a trial in IIH patients for AZD4017.[9][10]

Safety and Tolerability Profile

Across clinical trials, 11β-HSD1 inhibitors have generally been reported as safe and well-tolerated.[5] Most adverse events (AEs) were mild to moderate in intensity. A key mechanism-based effect is a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reversible, dose-dependent elevation in adrenocorticotropic hormone (ACTH) and adrenal androgens, which typically remain within the normal range.[5][6]

Table 3: Summary of Common Adverse Events and Safety Observations
InhibitorKey Safety Findings and Common Adverse Events
INCB13739 AE profile similar to placebo. Reversible, dose-dependent elevation in ACTH, generally within the normal range. No hypoglycemic events reported.[5]
MK-0916 Generally well tolerated. Mechanism-based increases in adrenal androgen levels that remained within the normal range.[6]
BI 187004 Well tolerated. Drug-related AEs (51.8% vs 35.7% for placebo) included headache, diarrhea, flushing, and dizziness. A dose-dependent increase in heart rate was observed.[2][7]
AZD4017 Safe and well tolerated in studies for IIH and NAFLD.[8]

Experimental Protocols

To provide context for the presented data, this section details the methodology for a representative Phase IIb clinical trial.

Protocol: Phase IIb Trial of INCB13739 (Rosenstock et al.)
  • Objective: To assess the efficacy and safety of the 11β-HSD1 inhibitor INCB13739 as an add-on therapy to metformin in patients with T2DM with inadequate glycemic control.[1][5]

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][5]

  • Patient Population: 302 patients with T2DM who were on a stable metformin monotherapy (mean 1.5 g/day ) with a baseline HbA1c between 7.0% and 11.0%.[1][5]

  • Intervention: Patients were randomized to receive one of five doses of INCB13739 (e.g., 100 mg, 200 mg) or a matching placebo, administered orally once daily for 12 weeks.[1][5]

  • Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 12.[1][5]

  • Secondary Endpoints: Included changes in fasting plasma glucose, lipid profiles (total cholesterol, LDL, HDL, triglycerides), body weight, and assessment of safety and tolerability through adverse event monitoring and clinical laboratory tests.[1][5]

  • Key Assays: HbA1c was measured using standardized laboratory methods. Plasma glucose and lipid panels were determined from fasting blood samples. Hormone levels (ACTH, cortisol) were assessed to monitor the effects on the HPA axis.

Signaling Pathway and Mechanism of Action

11β-HSD1 inhibitors work by blocking the regeneration of active cortisol from inactive cortisone within target cells. This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, such as increased hepatic glucose production and impaired insulin sensitivity.

G cluster_Cell Target Cell (Liver, Adipose Tissue) Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR binds to HSD1->Cortisol Effects ↑ Gluconeogenesis ↓ Insulin Sensitivity GR->Effects activates Inhibitor 11β-HSD1 Inhibitor Inhibitor->HSD1 blocks

Mechanism of 11β-HSD1 Inhibition.

Conclusion

The clinical development of 11β-HSD1 inhibitors has demonstrated a clear proof of concept: blocking the enzyme can lead to modest but significant improvements in glycemic control, lipid profiles, and body weight in patients with T2DM and metabolic syndrome.[5][6] Inhibitors like INCB13739 showed promising results in Phase II trials, reducing HbA1c and improving cardiometabolic risk factors.[1][5] However, the effects have generally been less pronounced than those of other established and novel diabetes therapies, leading to the discontinuation of many development programs.[4]

Despite this, the class of drugs has proven to be generally safe and well-tolerated. The consistent, mechanism-based activation of the HPA axis is a notable feature but has not been associated with significant adverse clinical outcomes in short-term studies.[5] The data suggest that while 11β-HSD1 inhibition may not be a primary therapy for T2DM, it could hold potential for niche indications or as part of combination therapies where its unique effects on cortisol metabolism may be advantageous.

References

A Comparative Guide to the In Vitro and In Vivo Potency of BMS-823778, a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of BMS-823778, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other relevant alternative compounds. The information is supported by experimental data and detailed methodologies to assist researchers in the field of metabolic disease and drug discovery.

Introduction to BMS-823778 and 11β-HSD1

BMS-823778 is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1] By converting inactive cortisone to active cortisol, particularly in tissues like the liver and adipose tissue, 11β-HSD1 amplifies glucocorticoid action.[2] Dysregulation of this enzyme is implicated in various metabolic disorders, including type 2 diabetes and obesity, making it a compelling therapeutic target. BMS-823778 was developed to address this by selectively inhibiting 11β-HSD1.

Data Presentation: In Vitro and In Vivo Potency Comparison

The following tables summarize the quantitative data on the potency of BMS-823778 and other selected 11β-HSD1 inhibitors.

Table 1: In Vitro Potency of 11β-HSD1 Inhibitors

CompoundTargetIC50 (nM)Selectivity over 11β-HSD2
BMS-823778 Human 11β-HSD1 2.3 >10,000-fold
INCB13739Human 11β-HSD11.1High
SKI-2852Human 11β-HSD12.9Not specified
AZD4017Human 11β-HSD17>30 µM vs 11β-HSD2
AZD8329Human 11β-HSD19>30 µM vs 11β-HSD2
INU-101Human 11β-HSD10.6Not specified
HSD-016Human 11β-HSD1530Not specified
BI 135585Human 11β-HSD14.3 (adipocytes)Not specified
CarbenoxoloneHuman 11β-HSD1/2Non-selectiveNon-selective

Table 2: In Vivo Potency of BMS-823778

SpeciesModelEndpointED50
Diet-Induced Obese (DIO) Mice Pharmacodynamic Decrease in plasma corticosterone 34 mg/kg
DIO Mice Ex vivo adipose tissue inhibition Inhibition of 11β-HSD1 5.2 mg/kg
Cynomolgus Monkeys Pharmacodynamic Decrease in plasma corticosterone 0.6 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro potency (IC50) of inhibitors against 11β-HSD1.

Objective: To measure the concentration of a test compound required to inhibit 50% of 11β-HSD1 enzymatic activity.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation Proximity Assay (SPA) beads

  • Test compounds (e.g., BMS-823778) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • Microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and cortisone (with a radiolabeled tracer like ³H-cortisone).

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the conversion of cortisone to cortisol.

  • Stop the reaction by adding a stop solution containing a high concentration of unlabeled cortisol.

  • Add SPA beads that are coated with an antibody specific to cortisol. The radiolabeled cortisol produced will bind to the beads, bringing the scintillant and radionuclide in close proximity, which generates a light signal.

  • Measure the light signal using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacodynamic Assessment in Mice

This protocol describes a method to evaluate the in vivo potency (ED50) of an 11β-HSD1 inhibitor in a diet-induced obese (DIO) mouse model.

Objective: To determine the dose of a test compound required to achieve 50% inhibition of 11β-HSD1 activity in vivo, as measured by a reduction in plasma corticosterone levels.

Animal Model:

  • Male C57BL/6 mice fed a high-fat diet for a specified duration to induce obesity.

Procedure:

  • Acclimatize the DIO mice to the experimental conditions.

  • Administer the test compound (e.g., BMS-823778) orally at various doses. A vehicle control group should be included.

  • At a specified time point after dosing (e.g., 1-2 hours), collect blood samples from the mice via a method such as tail-nick or retro-orbital bleeding.

  • Process the blood samples to obtain plasma.

  • Measure the concentration of corticosterone in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the percent inhibition of corticosterone production for each dose group compared to the vehicle-treated control group.

  • Determine the ED50 value by plotting the percent inhibition against the log of the dose and fitting the data to a dose-response curve.

Mandatory Visualizations

11β-HSD1 Signaling Pathway

The following diagram illustrates the mechanism of action of BMS-823778 in the context of the 11β-HSD1 signaling pathway.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Liver, Adipose Tissue) Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Conversion Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activates 11beta-HSD1->Cortisol Produces Metabolic Effects Metabolic Effects GR->Metabolic Effects Leads to BMS-823778 BMS-823778 BMS-823778->11beta-HSD1 Inhibits

Caption: Mechanism of BMS-823778 action on the 11β-HSD1 pathway.

Experimental Workflow for In Vivo Potency Assessment

The diagram below outlines the key steps in a typical in vivo pharmacodynamic study to assess the potency of an 11β-HSD1 inhibitor.

G cluster_workflow In Vivo Pharmacodynamic Study Workflow Animal Model Select Animal Model (e.g., DIO Mice) Dosing Administer Test Compound (e.g., BMS-823778) Animal Model->Dosing Blood Sampling Collect Blood Samples Dosing->Blood Sampling Biomarker Analysis Measure Plasma Biomarker (e.g., Corticosterone) Blood Sampling->Biomarker Analysis Data Analysis Calculate % Inhibition and Determine ED50 Biomarker Analysis->Data Analysis

References

Safety Operating Guide

Proper Disposal of BMS-823778 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BMS-823778 hydrochloride is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its safe handling and disposal based on general principles for potent, small-molecule active pharmaceutical ingredients.

BMS-823778 has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and has undergone clinical trials.[1][2] As with any biologically active compound, caution must be exercised to prevent environmental contamination and accidental exposure.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust or aerosols.

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste material.

Decontamination of Labware and Surfaces

  • Reusable Labware: Wash with an appropriate solvent (e.g., ethanol or isopropanol) to remove residues of this compound. Collect the initial rinsate as hazardous waste. Subsequent washes with soap and water can follow standard laboratory procedures.

  • Surfaces: Decontaminate work surfaces with a suitable solvent and cleaning agents. All cleaning materials used for decontamination should be disposed of as hazardous waste.

Emergency Procedures

  • Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the absorbed material and place it in the hazardous waste container. Decontaminate the spill area thoroughly.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Disclaimer: This information is provided as a general guide for the proper disposal of this compound in a laboratory setting. It is not a substitute for a compound-specific Safety Data Sheet. Researchers are advised to consult their institution's specific safety and disposal protocols and to contact their Environmental Health and Safety department for detailed guidance.

References

Personal protective equipment for handling BMS-823778 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BMS-823778 Hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this compound must be handled as a potentially hazardous substance with unknown toxicity. The following guidelines are based on best practices for handling potent, novel research chemicals and are intended to provide essential, immediate safety and logistical information for laboratory professionals.

This guide provides a procedural framework for the safe handling and disposal of this compound, a potent and selective 11β-HSD1 inhibitor. Given the lack of specific safety data, a highly conservative approach is mandatory to minimize exposure and ensure personnel safety.

Risk Assessment and Control

Before handling this compound, a thorough risk assessment must be conducted.[1][2][3][4][5] This involves evaluating the potential physical, chemical, and toxicological properties of the substance to identify hazards.[1][2] The primary principle is to treat any compound of unknown toxicity as hazardous.[6][7]

Containment Strategy: For potent compounds where an Occupational Exposure Limit (OEL) has not been established, a containment strategy is crucial. It is recommended to handle this compound within a dedicated containment facility or a restricted access area. Engineering controls should be the primary means of protection, supplemented by personal protective equipment.[8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.[10][11]

PPE CategorySpecificationRationale
Body Protection Flame-resistant lab coat.[12][13]Protects personal clothing and skin from splashes and spills. Flame-resistant material is a general precaution for handling organic compounds.
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][12]Goggles provide a seal around the eyes to protect against splashes.[6] A face shield offers an additional layer of protection for the entire face.[12]
Hand Protection Double gloving: an inner nitrile glove and a heavy-duty, chemically resistant outer glove.[12]For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove is recommended.[12] This provides protection against incidental contact and potential breaches in the outer glove.
Respiratory Protection A NIOSH-approved respirator is required. The type should be determined by the risk assessment. For handling powders, a powered air-purifying respirator (PAPR) is recommended to minimize inhalation risk.[8]Protects against inhalation of airborne particles, which is a primary exposure route for powdered compounds.
Operational Plan: Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[8]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within a fume hood for the handling of the compound. Ensure all necessary equipment (e.g., spatulas, weighing paper, vials) and waste containers are within the containment area before starting.

  • Weighing: If weighing the solid compound, do so within the fume hood on an analytical balance. Use disposable weighing boats or paper to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. The specific decontamination procedure will depend on the solvents used and should be determined as part of the initial risk assessment.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[6]

Disposal Plan

In the absence of a specific SDS, all waste containing this compound must be treated as hazardous waste.[7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.[7] Segregate waste into solid and liquid containers.[7]

  • Containerization: Use compatible, leak-proof containers for all waste.[7] For organic compounds, glass or polyethylene containers are generally suitable.[7]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.[7] Do not attempt to dispose of this compound down the drain or in regular trash.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Designate Handling Area in Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment and PPE prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Weigh Solid Compound hand1->hand2 hand3 Prepare Solution hand2->hand3 hand4 Perform Experiment hand3->hand4 clean1 Segregate and Label Hazardous Waste hand4->clean1 clean2 Decontaminate Surfaces and Equipment clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Store Waste in Designated Area clean3->clean4 clean5 Contact EHS for Disposal clean4->clean5

Caption: Workflow for the safe handling of this compound.

G This compound Mechanism of Action cluster_pathway 11β-HSD1 Signaling Pathway cortisone Cortisone (inactive) hsd1 11β-HSD1 Enzyme cortisone->hsd1 conversion cortisol Cortisol (active) gr Glucocorticoid Receptor cortisol->gr activation hsd1->cortisol effects Metabolic Effects (e.g., in adipose tissue) gr->effects bms This compound bms->hsd1 inhibition

Caption: Inhibition of the 11β-HSD1 enzyme by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.